Product packaging for Bupropion(Cat. No.:CAS No. 144445-76-1)

Bupropion

Cat. No.: B3415730
CAS No.: 144445-76-1
M. Wt: 239.74 g/mol
InChI Key: SNPPWIUOZRMYNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Bupropion, also known by names such as amfebutamone and trade names including Wellbutrin and Zyban, is a well-characterized psychotropic compound approved for medical use in the United States since 1985 . Its primary research value lies in its unique mechanism of action as a norepinephrine-dopamine reuptake inhibitor (NDRI) . Unlike many other antidepressants, this compound and its active metabolites exhibit negligible affinity for serotonergic transporters or postsynaptic receptors (e.g., histaminic, cholinergic, and adrenergic), making it an indispensable pharmacological tool for selectively studying the roles of norepinephrine and dopamine pathways . This selective inhibition increases extracellular concentrations of dopamine and norepinephrine in key brain regions such as the prefrontal cortex and nucleus accumbens, which is critical for investigating reward, motivation, and attention pathways . In research settings, this compound is extensively used to model and study major depressive disorder and seasonal affective disorder, with particular utility in exploring depressive subtypes characterized by fatigue and hypersomnia . Its efficacy as an aid for smoking cessation is another major area of investigation, where its action as a non-competitive antagonist of nicotinic acetylcholine receptors is believed to blunt the reinforcing properties of nicotine and reduce withdrawal symptoms . Furthermore, researchers utilize this compound in off-label preclinical and clinical studies for conditions such as attention-deficit/hyperactivity disorder (ADHD), bipolar depression, and as an augmenting agent to other antidepressants . Its distinct clinical profile, which includes a lack of associated sexual dysfunction and weight gain, makes it a vital compound for comparative studies aimed at understanding the side effect profiles of psychotropic medications . This product is presented as a high-purity chemical entity to support such rigorous scientific inquiry. This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18ClNO B3415730 Bupropion CAS No. 144445-76-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(tert-butylamino)-1-(3-chlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10/h5-9,15H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPPWIUOZRMYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7022706
Record name Bupropion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bupropion
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001510
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

BP: 52 °C at 0.005 mm Hg
Record name Bupropion
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very hygroscopic and susceptible to decomposition, Soluble in methanol, ethanol, acetone, ether, benzene
Record name Bupropion
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01156
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bupropion
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Pale yellow oil

CAS No.

34911-55-2, 144445-76-1, 144445-75-0, 34841-39-9
Record name (±)-Bupropion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34911-55-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Bupropion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144445-76-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (+)-Bupropion
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144445-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bupropion [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034911552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bupropion
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01156
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bupropion
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7022706
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUPROPION
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01ZG3TPX31
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bupropion
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6988
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Bupropion
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001510
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

233-234 °C
Record name Bupropion
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01156
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Neurobiological Mechanisms of Action of Bupropion

Norepinephrine-Dopamine Reuptake Inhibition

Bupropion (B1668061) exerts a significant part of its pharmacological effects by inhibiting the reuptake of norepinephrine (B1679862) and dopamine (B1211576) in the synaptic cleft. drugbank.comnih.govnih.gov This action is mediated by binding to the norepinephrine transporter (NET) and the dopamine transporter (DAT), respectively. drugbank.compsychopharmacologyinstitute.com By blocking these transporters, this compound increases the extracellular concentrations of norepinephrine and dopamine, thereby enhancing neurotransmission in pathways associated with mood, reward, and motivation. nih.govpsychscenehub.com

Inhibition of Dopamine Transporter (DAT)

This compound also inhibits the reuptake of dopamine by blocking the DAT. drugbank.compsychopharmacologyinstitute.com Preclinical studies, including microdialysis in animal models, have demonstrated that this compound administration increases extracellular dopamine concentrations in brain regions such as the nucleus accumbens and prefrontal cortex. nih.govpsychscenehub.com However, human positron emission tomography (PET) studies have shown relatively low occupancy of striatal DAT sites by this compound and its metabolites at therapeutic doses, typically around 20%, with a range of approximately 14% to 26%. wikipedia.orgnih.govnih.govresearchgate.net This level of DAT occupancy is considerably lower than that observed with other dopaminergic medications like methylphenidate, which occupies over 50% of DAT sites at therapeutic doses. wikipedia.org These findings have led to questions regarding the extent to which DAT inhibition alone accounts for this compound's therapeutic effects, suggesting that other mechanisms, such as its effects on nicotinic acetylcholine (B1216132) receptors, may also play a crucial role. wikipedia.orgresearchgate.netnih.gov

Comparative Analysis with Other Monoaminergic Modulators

This compound's mechanism of dual norepinephrine and dopamine reuptake inhibition distinguishes it from other classes of antidepressants. Unlike SSRIs, which selectively inhibit serotonin (B10506) reuptake, or SNRIs (serotonin-norepinephrine reuptake inhibitors) and TCAs, which inhibit both serotonin and norepinephrine reuptake to varying degrees, this compound has negligible effects on serotonin transport or receptors. drugbank.comnih.govpsychscenehub.com This lack of significant serotonergic activity is thought to contribute to this compound's distinct clinical profile, including a lower incidence of certain side effects commonly associated with serotonergic antidepressants, such as sexual dysfunction, weight gain, and sedation. drugbank.comnih.govpsu.edu Compared to classical tricyclic antidepressants, this compound is considered a relatively weaker inhibitor of norepinephrine and dopamine uptake. drugbank.com

Nicotinic Acetylcholine Receptor Antagonism

In addition to its effects on monoamine transporters, this compound also acts as a non-competitive antagonist at several subtypes of neuronal nicotinic acetylcholine receptors (nAChRs). wikipedia.orgpsychopharmacologyinstitute.comnih.gov This action is believed to contribute to its therapeutic effects, particularly in smoking cessation. drugbank.compsychopharmacologyinstitute.comthieme-connect.com

Non-competitive Antagonism of Nicotinic Acetylcholine Receptors (nAChRs)

This compound's antagonism of nAChRs is described as non-competitive, meaning it does not compete directly with acetylcholine or nicotine (B1678760) for the primary binding site on the receptor. nih.govthieme-connect.com Instead, it is thought to bind to a different site on the receptor complex, potentially within the ion channel pore, thereby altering the receptor's conformation or function and inhibiting the flow of ions through the channel. thieme-connect.comnih.gov This functional blockade is considered insurmountable by increasing concentrations of the agonist. nih.govresearchgate.net Research suggests that this non-competitive mechanism may involve this compound binding to the receptor in different conformational states, such as the resting or open channel states, and potentially accelerating the receptor's desensitization. thieme-connect.comnih.gov

Specific nAChR Subtype Interactions (e.g., α3β2, α4β2, α7)

This compound has demonstrated inhibitory activity at various neuronal nAChR subtypes, with some degree of selectivity. nih.govthieme-connect.comresearchgate.net Studies have shown that this compound blocks the activation of α3β2, α4β2, and α7 nAChRs. nih.govresearchgate.netresearchgate.net Research indicates that this compound is approximately 50 times more effective in blocking α3β2 receptors and 12 times more effective in blocking α4β2 receptors compared to α7 receptors. nih.govresearchgate.net The interaction with α4β2-containing nAChRs is particularly relevant given that these receptors are the most abundant high-affinity nicotine binding sites in the brain and play a significant role in nicotine addiction. thieme-connect.comfrontiersin.org Inhibition of these receptors by this compound may contribute to reducing nicotine's reinforcing effects and alleviating withdrawal symptoms. drugbank.comthieme-connect.com Studies have also investigated the binding sites of this compound within the transmembrane domain of nAChRs, suggesting interaction with specific residues. nih.gov

Implications for Neurotransmission Modulation

This compound functions as a norepinephrine-dopamine reuptake inhibitor (NDRI). This mechanism involves the inhibition of the norepinephrine transporter (NET) and the dopamine transporter (DAT), located on the presynaptic neuronal membrane. By blocking the reuptake of norepinephrine and dopamine from the synaptic cleft back into the presynaptic neuron, this compound increases the extracellular concentrations of these neurotransmitters. drugbank.comnih.govnih.govshanghaiarchivesofpsychiatry.orgshanghaiarchivesofpsychiatry.orgpsu.eduresearchgate.net This leads to enhanced synaptic activity in pathways associated with mood regulation, motivation, attention, and reward processing. shanghaiarchivesofpsychiatry.orgshanghaiarchivesofpsychiatry.org The resulting potentiation of noradrenergic and dopaminergic signaling is thought to underlie this compound's antidepressant and stimulant-like effects. nih.govshanghaiarchivesofpsychiatry.org Research indicates that this compound's effects on dopamine are considered weak, and their clinical significance has been a subject of discussion. wikipedia.org

Vesicular Monoamine Transporter (VMAT) Modulation

Beyond its direct inhibition of reuptake transporters, this compound has also been shown to influence the vesicular monoamine transporter 2 (VMAT-2). VMAT-2 is responsible for sequestering cytoplasmic monoamines, including dopamine and norepinephrine, into synaptic vesicles for storage and subsequent release. researchgate.netnih.govresearchgate.netnih.govnih.gov

Facilitation of Vesicular Dopamine Uptake

Studies have demonstrated that this compound can increase vesicular dopamine uptake. researchgate.netnih.govpharmgkb.org This effect appears to be rapid, reversible, and dose-dependent. nih.gov Research in rats has shown that this compound increases vesicular dopamine uptake and this is associated with a redistribution of VMAT-2 protein. nih.govpharmgkb.org This facilitation of vesicular uptake is hypothesized to occur indirectly through the inhibition of the dopamine transporter (DAT). researchgate.net By blocking DAT, this compound may lead to an increase in cytoplasmic dopamine, which is then available for sequestration into vesicles by VMAT-2. researchgate.net This mechanism has been compared to that of methylphenidate, another DAT inhibitor that also increases vesicular dopamine uptake through VMAT-2 redistribution. researchgate.netnih.gov The this compound-induced increase in vesicular dopamine uptake was prevented by pretreatment with a dopamine D2 receptor antagonist in one study, suggesting a potential involvement of D2 receptors in this process. nih.gov

Absence of Clinically Significant Serotonergic Effects

A key characteristic distinguishing this compound from many other antidepressants, such as selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs), is its minimal to absent effect on the serotonergic system. drugbank.comnih.govnih.govpsu.eduresearchgate.nettga.gov.au

Other Potential Neuropharmacological Targets

Beyond its well-established actions on norepinephrine and dopamine transporters, this compound has been investigated for its influence on other neurobiological targets that may contribute to its therapeutic profile, particularly in conditions beyond major depressive disorder, such as obesity and potentially certain aspects of stress-related disorders.

Glutamatergic System Modulation

The glutamatergic system, utilizing glutamate (B1630785) as the brain's most abundant excitatory neurotransmitter, plays a crucial role in synaptic plasticity, learning, memory, and mood regulation. auvelity.comdrugs.com Dysregulation of glutamate neurotransmission has been implicated in the pathophysiology of major depressive disorder. mdpi.compsychiatrist.com

While this compound is not classified as a primary glutamatergic agent, some evidence suggests it may exert modulatory effects on this system. Studies investigating the combination of this compound with dextromethorphan (B48470), an NMDA receptor antagonist and sigma-1 receptor agonist, highlight a potential indirect influence on glutamatergic signaling. drugs.commdpi.compsychiatrist.comwikipedia.orgnih.govmedpagetoday.compharmacytimes.comresearchgate.netpsychiatryonline.org This combination, approved for major depressive disorder, is thought to modulate glutamatergic pathways, with dextromethorphan acting on the NMDA receptor and sigma-1 receptor, and this compound increasing the bioavailability of dextromethorphan through CYP2D6 inhibition. psychiatrist.comwikipedia.orgnih.govmedpagetoday.compharmacytimes.compsychiatryonline.orgacs.org

Preclinical research has also explored the direct effects of this compound on glutamate release. One study in rat cerebral cortex nerve terminals (synaptosomes) found that this compound exhibited a dose-dependent inhibition of 4-aminopyridine (B3432731) (4-AP)-evoked glutamate release. researchgate.net This inhibitory effect was linked to the suppression of voltage-dependent Ca²⁺ channels and the MEK/ERK signaling pathway. researchgate.net

Furthermore, this compound has been shown to inhibit serotonin type 3A (5-HT₃A) and heteromeric 5-HT₃AB receptors, which are ligand-gated ion channels that can modulate the release of various neurotransmitters, including glutamate. nih.govbiorxiv.org Inhibition of these receptors by this compound may contribute to its effects at clinically relevant concentrations. biorxiv.org

Hypothalamic Pro-opiomelanocortin (POMC) Neuron Activity

This compound has been shown to influence the activity of pro-opiomelanocortin (POMC) neurons, particularly in the hypothalamus. drugbank.comwikipedia.orgshanghaiarchivesofpsychiatry.orgnih.govnih.govgpnotebook.comoup.commedicalacademic.co.zadrugbank.comclinmedjournals.org These neurons are crucial for regulating appetite and energy balance. wikipedia.orgshanghaiarchivesofpsychiatry.orgnih.gov

Studies, particularly those examining the combination of this compound with naltrexone (B1662487) (an opioid receptor antagonist), demonstrate that this compound stimulates hypothalamic POMC neurons. drugbank.comshanghaiarchivesofpsychiatry.orgnih.govnih.govgpnotebook.comoup.commedicalacademic.co.zadrugbank.comclinmedjournals.org This stimulation leads to the secretion of alpha-melanocyte stimulating hormone (α-MSH), a peptide with anorexigenic properties that promotes satiety. nih.govgpnotebook.comoup.comclinmedjournals.org Naltrexone, by blocking opioid receptors (specifically mu-opioid receptors), prevents the auto-inhibition of POMC neurons by beta-endorphin, an endogenous opioid peptide also derived from POMC. drugbank.comshanghaiarchivesofpsychiatry.orgnih.govnih.govgpnotebook.comoup.commedicalacademic.co.zadrugbank.comclinmedjournals.org This synergistic action of this compound and naltrexone on POMC neurons is thought to contribute to reduced food intake and increased energy expenditure. drugbank.comshanghaiarchivesofpsychiatry.orgdrugbank.com

Research findings highlight the role of POMC neurons in the weight loss effects observed with this compound, particularly in combination with naltrexone. shanghaiarchivesofpsychiatry.orgnih.govnih.govoup.commedicalacademic.co.zadrugbank.com

MechanismEffect on POMC NeuronsOutcome (related to appetite/energy)
This compound aloneStimulatesPromotes satiety, reduces appetite
This compound + NaltrexoneStimulates (augmented)Enhanced satiety, reduced food intake, increased energy expenditure drugbank.comshanghaiarchivesofpsychiatry.orgdrugbank.com

Influence on Stress-Related Neurocircuitry

Stress-related neurocircuitry, including regions like the amygdala, prefrontal cortex, and hippocampus, plays a significant role in the manifestation of mood and anxiety disorders. researchgate.netncl.ac.uknih.govimrpress.comresearchgate.net Dysregulation within these circuits is often observed in conditions like depression and post-traumatic stress disorder (PTSD). nih.govresearchgate.netresearchgate.net

Studies using pharmacological magnetic resonance imaging (phMRI) in rats have investigated the effects of chronic this compound administration on activity in these brain regions. Chronic this compound treatment (30 mg/kg/day for 14 days) produced robust increases in BOLD responses in the hippocampus, amygdala, and prefrontal cortex. researchgate.netncl.ac.uk These findings suggest that this compound can modulate activity within these key areas of stress-related neurocircuitry.

In clinical studies involving patients with major depressive disorder, this compound extended-release (XL) therapy has been associated with attenuated fMRI activation in the amygdala and related brain regions during emotional distracters. nih.gov Changes in amygdala activation also correlated with improvements in depression symptom severity. nih.gov This suggests that this compound may influence the processing of negative emotions within the amygdala, a region critically involved in the fear and stress response.

Furthermore, this compound has been explored for its potential to normalize hypothalamic-pituitary-adrenal (HPA) axis functioning, which is often dysregulated in stress-related conditions. researchgate.netcancer.govcancer.gov While some studies in humans did not find an effect on certain peripheral hormones regulated by the HPA axis, preclinical data in rats suggest a potential influence, possibly mediated by dopaminergic effects. physiology.orgphysiology.org

Brain RegionEffect of Chronic this compound (Rat phMRI)Effect of this compound XL (Human fMRI in MDD)Potential Role in Stress/Mood Circuitry
HippocampusIncreased BOLD response researchgate.netncl.ac.ukNot specifically reported in search results for this compound monotherapyLearning, memory, stress response regulation researchgate.netncl.ac.uk
AmygdalaIncreased BOLD response researchgate.netncl.ac.ukAttenuated activation to emotional stimuli nih.govProcessing of emotions, fear, stress response nih.govresearchgate.net
Prefrontal CortexIncreased BOLD response researchgate.netncl.ac.ukChanges in activation nih.govExecutive function, mood regulation, stress response modulation researchgate.netncl.ac.uknih.gov
HypothalamusNo significant acute change, chronic effect not specifically detailed in search resultsNot specifically reported in search resultsHPA axis regulation, appetite, stress response drugbank.comwikipedia.orgshanghaiarchivesofpsychiatry.orgnih.govnih.govgpnotebook.comoup.commedicalacademic.co.zadrugbank.comclinmedjournals.orgresearchgate.netcancer.govcancer.gov

It is important to note that while these findings suggest an influence of this compound on stress-related neurocircuitry, the precise mechanisms and clinical implications in various stress-related disorders require further investigation. Some studies, for instance, have not found this compound monotherapy to be effective in treating PTSD. researchgate.net

Pharmacokinetic and Pharmacodynamic Research of Bupropion

Absorption and Distribution Kinetics

Following oral administration, bupropion (B1668061) is rapidly absorbed and extensively distributed throughout the body. nih.govnih.gov It is subject to significant first-pass metabolism, which means a substantial portion of the initial dose is metabolized by the liver before it reaches the systemic circulation. umich.edunih.gov

The absolute bioavailability of this compound in humans has not been established because an intravenous formulation for human use is unavailable. fda.gov Consequently, only a small fraction of an orally administered dose is believed to reach the systemic circulation as the unchanged parent drug. fda.gov

Relative bioavailability studies have been conducted to compare different formulations. For instance, research indicates that the relative bioavailability of extended-release (ER) formulations of this compound hydrochloride ranges from 72.3% to 78.8% when compared to a 75 mg immediate-release (IR) formulation. researchgate.net

This compound demonstrates significant binding to human plasma proteins. In vitro studies show that approximately 82% to 88% of this compound is bound to plasma proteins at concentrations up to 200 mcg/mL. umich.edudrugbank.com This binding does not appear to limit its wide tissue distribution. nih.gov

The major metabolites of this compound also bind to plasma proteins, but to varying degrees. Hydroxythis compound (B195616), a primary metabolite, shows a similar extent of protein binding to the parent compound at 77%. umich.edudrugbank.com In contrast, another major metabolite, threohydrothis compound, exhibits about half the protein binding capacity of this compound, at approximately 42%. umich.edudrugbank.com

Table 1: Plasma Protein Binding of this compound and its Major Metabolites

Compound Plasma Protein Binding (%)
This compound 82-88%
Hydroxythis compound 77%
Threohydrothis compound 42%

Metabolism and Biotransformation Pathways

This compound undergoes extensive and complex metabolism in humans, resulting in the formation of several pharmacologically active metabolites. drugbank.comclinpgx.org Only a very small percentage of the parent drug is excreted from the body unchanged, with one study noting that just 0.5% of an oral dose is excreted unchanged in the urine. drugbank.com

The cytochrome P450 (CYP) enzyme system plays a crucial role in the biotransformation of this compound.

CYP2B6 : This is the principal enzyme responsible for the initial metabolism of this compound. droracle.ainih.gov It almost exclusively mediates the hydroxylation of this compound to form its major active metabolite, hydroxythis compound. nih.govmdpi.comresearchgate.net The significant interindividual variability in CYP2B6 expression can lead to differences in this compound metabolism among patients. umich.edu

CYP2C19 : Research suggests that CYP2C19 is also involved in the metabolism of this compound, although it plays a minor role compared to CYP2B6. mdpi.com This enzyme contributes to the formation of other metabolites, such as 4'-hydroxythis compound. clinpgx.orgnih.gov

CYP2D6 : this compound and its metabolites are known to be strong inhibitors of the CYP2D6 enzyme. umich.edu This is a clinically significant characteristic as it can lead to drug-drug interactions when this compound is co-administered with other drugs that are metabolized by CYP2D6. researchgate.net While this compound inhibits this enzyme, computational analyses have suggested that for this compound itself, the potential site of metabolism is positioned away from the enzyme's active heme iron, limiting its metabolism by CYP2D6. uconn.edu

Three primary active metabolites are formed from the extensive metabolism of this compound, and their plasma concentrations can be as high as or higher than those of this compound itself. drugbank.comdroracle.ai

Hydroxythis compound : This major metabolite is formed through the hydroxylation of this compound's tert-butyl group, a reaction catalyzed by CYP2B6. umich.edudrugbank.com At steady state, the peak plasma concentration of hydroxythis compound is approximately 10 times that of the parent drug. drugbank.com Its pharmacological activity is estimated to be about 25% to 50% of the parent compound. umich.edupsychscenehub.com

Threohydrothis compound and Erythrohydrothis compound : These two metabolites are amino-alcohol isomers formed through the reduction of this compound's carbonyl group. umich.edudrugbank.com This reduction is carried out by carbonyl reductase enzymes in the liver and intestine. nih.govdroracle.ai These metabolites are considered to be about five-fold less potent than this compound. psychscenehub.com

Table 2: Major Active Metabolites of this compound

Metabolite Formation Pathway Relative Potency to this compound
Hydroxythis compound CYP2B6-mediated hydroxylation ~50%
Threohydrothis compound Carbonyl reduction ~20% (5-fold less potent)
Erythrohydrothis compound Carbonyl reduction ~20% (5-fold less potent)

This compound is administered as a racemic mixture, containing equal amounts of two enantiomers (R-bupropion and S-bupropion), and it undergoes stereoselective metabolism. nih.govuconn.edu This means that one enantiomer is metabolized differently or at a different rate than the other.

Research has shown a metabolic preference for the (S)-enantiomer. uconn.edu The intrinsic clearance of S-bupropion by CYP2B6 is reported to be three times higher than that of R-bupropion. nih.gov This stereoselective metabolism leads to different plasma concentrations of the enantiomers and their metabolites. In vivo studies have observed that circulating concentrations of R-bupropion are 3 to 6 times higher than those of S-bupropion. nih.gov Similarly, the exposure to the R,R-hydroxythis compound metabolite is 15 to 65 times higher than that of the S,S-hydroxythis compound metabolite. nih.gov The stereoselective reduction of this compound to its hydrothis compound metabolites has also been shown to be dependent on the specific tissue and cellular fraction (e.g., liver vs. intestine). nih.govbohrium.com

Elimination Processes

The elimination of this compound from the body occurs primarily through extensive metabolism, followed by the excretion of its metabolites. The two main pathways for the excretion of these compounds are via the kidneys into the urine and via the gastrointestinal tract into the feces.

Renal excretion is the principal route of elimination for this compound and its metabolites. Following oral administration, approximately 87% of the radioactive dose is recovered in the urine. nih.govaddictionresource.comphysiology.orgreddit.com However, the parent compound, this compound, accounts for a very small fraction of this amount, with only about 0.5% of the dose being excreted unchanged in the urine. addictionresource.compsychopharmacologyinstitute.com This indicates that the vast majority of the substance cleared by the kidneys is in the form of its various metabolites. physiology.org

The profile of metabolites excreted renally is diverse. The major metabolites include hydroxythis compound, threohydrothis compound, and erythrohydrothis compound. One study investigating the recovery of this compound after a single oral dose found that unchanged this compound constituted 0.6% and the metabolite hydroxythis compound comprised 2.8% of the total drug recovered in the urine. psychopharmacologyinstitute.com Another analysis of urinary excretion revealed that the diastereoisomers threohydrothis compound and erythrohydrothis compound together accounted for nearly 30% of all this compound-related species measured in the urine. nih.gov Research has also shown that after a single dose, about 12% of the administered this compound is recovered in the urine as the parent drug and its metabolites within 48 hours. nih.gov Impaired renal function can affect the elimination of these metabolites, potentially leading to their accumulation. researchgate.net

A smaller portion of a this compound dose is eliminated through the feces. Studies show that approximately 10% of an administered dose is recovered in the feces. nih.govaddictionresource.comphysiology.orgreddit.com Similar to renal excretion, the amount of unchanged this compound eliminated via this route is minimal, accounting for less than 0.1% of the dose. psychopharmacologyinstitute.com This confirms that this compound undergoes extensive metabolism before its ultimate elimination from the body.

Table 1: Summary of this compound Elimination Pathways

Pharmacodynamic Correlates of Neurotransmitter Levels

This compound's pharmacodynamic effects are closely linked to its ability to modulate the concentrations of key neurotransmitters in the brain, specifically dopamine (B1211576) and norepinephrine (B1679862). By inhibiting the reuptake of these monoamines, this compound increases their availability in the synaptic cleft. nih.govresearchgate.net

Research, primarily from in vivo microdialysis studies in animal models, has consistently demonstrated that this compound administration leads to a significant, dose-dependent increase in extracellular dopamine levels in several key brain regions. These regions include the nucleus accumbens, striatum, prefrontal cortex, and hippocampus. nih.gov

One study in rats found that intraperitoneal doses of 10, 25, and 100 mg/kg of this compound increased extracellular dopamine in the striatum, with the maximal response occurring within the first 20 minutes. The increases were +76%, +164%, and +443% for each respective dose. Another investigation focusing on the hippocampus of freely moving rats showed that an acute dose of this compound resulted in a 3.5-fold increase in extracellular dopamine levels, which peaked 40 minutes after injection. Similarly, a study examining the hypothalamus in rats reported that a 30 mg/kg dose induced a transient but significant increase of approximately 240% from baseline, while a 100 mg/kg dose led to marked and persistent increases of over 600%.

In parallel with its effects on dopamine, this compound also elevates extracellular concentrations of norepinephrine. This effect has been observed in brain regions such as the prefrontal cortex, nucleus accumbens, and hippocampus. The mechanism is attributed to the inhibition of the norepinephrine transporter. researchgate.net

Studies have quantified this increase. For instance, research in the rat hippocampus demonstrated that an acute this compound injection increased extracellular norepinephrine levels by approximately 3.5-fold. In the rat hypothalamus, this compound's effect was dose-dependent, with a 30 mg/kg dose causing a transient increase of about 240% from baseline, and a 100 mg/kg dose resulting in a sustained increase exceeding 600% of baseline levels.

Table 2: Effect of this compound on Extracellular Neurotransmitter Concentrations in Animal Models

The effects on dopamine turnover are less direct. Acute administration of this compound has been shown to reduce the firing rates of dopaminergic neurons, but this effect has been noted primarily at very high doses. nih.gov In contrast, one study found that sustained administration of this compound for up to 14 days did not alter the firing rate or burst activity of dopamine neurons in the ventral tegmental area. Another clinical study observed that this compound elevated plasma levels of the dopamine metabolite homovanillic acid in patients who did not respond to the treatment, but not in those who did respond, suggesting a complex relationship between this compound, dopamine metabolism, and clinical outcome. nih.gov

Pharmacokinetic/Pharmacodynamic Modeling and Simulation

The complex pharmacokinetic profile of this compound, characterized by extensive metabolism and the significant pharmacological activity of its metabolites, has necessitated the use of advanced modeling and simulation techniques to better understand and predict its behavior in the body. These computational approaches are crucial for exploring the impact of drug-drug interactions (DDIs), drug-gene interactions (DGIs), and the interplay between them.

Physiologically Based Pharmacokinetic (PBPK) Models

Physiologically based pharmacokinetic (PBPK) modeling has emerged as a valuable tool for integrating data from various stages of drug development to simulate the pharmacokinetics of this compound and its metabolites. mdpi.com These models incorporate physiological parameters, drug-specific properties, and information on metabolic pathways to predict drug concentrations in different tissues and organs over time.

A comprehensive whole-body PBPK model for this compound and its three primary metabolites—hydroxythis compound, erythrohydrothis compound, and threohydrothis compound—has been developed and validated using clinical data from numerous studies. nih.govnih.govresearchgate.net This model accounts for the key metabolic pathways, including CYP2B6-mediated hydroxylation and metabolism by CYP2C19 and 11β-hydroxysteroid-dehydrogenase (11β-HSD). nih.govresearchgate.net The model also incorporates the further metabolism of the primary metabolites via glucuronidation by uridine (B1682114) 5′-diphospho-glucuronosyltransferase (UGT) 2B7. nih.govresearchgate.net

The predictive performance of these PBPK models is rigorously evaluated by comparing simulated plasma concentration-time profiles with observed clinical data. nih.gov Key pharmacokinetic parameters such as the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) are compared. nih.gov The robustness of the model is further challenged by its ability to predict the outcomes of various clinical scenarios, including DDIs with inhibitors and inducers of the involved enzymes. nih.govnih.gov For instance, the model has been successfully used to predict interactions with rifampicin (B610482) (a CYP2B6 and CYP2C19 inducer), fluvoxamine (B1237835) (a CYP2C19 inhibitor), and voriconazole (B182144) (a CYP2B6 and CYP2C19 inhibitor). nih.govnih.gov

A significant application of this compound PBPK models is in the investigation of DGIs, particularly concerning polymorphisms in the CYP2B6 gene. nih.govnih.gov These genetic variations can lead to different metabolizer phenotypes (e.g., poor, intermediate, normal, and rapid metabolizers). nih.govnih.gov The model can simulate the impact of various CYP2B6 alleles (such as CYP2B6*1, *4, *5, and *6) on this compound pharmacokinetics, which is crucial as plasma levels of hydroxythis compound and the hydroxythis compound to this compound ratio can be significantly altered in individuals with different genotypes. nih.gov

Below is an interactive table summarizing the key components and applications of a this compound PBPK model.

Model ComponentDescriptionApplication
Drug This compoundPrediction of plasma concentration-time profiles.
Metabolites Hydroxythis compound, Threohydrothis compound, Erythrohydrothis compoundUnderstanding the contribution of metabolites to the overall pharmacological effect and DDI potential.
Metabolic Enzymes CYP2B6, CYP2C19, 11β-HSD, UGT2B7Simulating the impact of enzyme inhibition, induction, and genetic polymorphisms on drug clearance.
Genetic Variants CYP2B6*1, *4, *5, *6Predicting pharmacokinetic variability in individuals with different metabolizer phenotypes (poor, intermediate, normal, rapid).
Interacting Drugs Rifampicin, Fluvoxamine, VoriconazoleSimulating and predicting the magnitude of drug-drug interactions.

The development of such PBPK models, often made publicly available through repositories like the Open Systems Pharmacology model repository, provides a valuable resource for the scientific community to further explore the complex pharmacokinetics of this compound. nih.govnih.gov

Preclinical Investigations of Bupropion S Neurobiological Effects

Animal Models of Neurological and Psychiatric Conditions

Animal models are indispensable tools for understanding the behavioral effects of psychoactive compounds. Bupropion (B1668061) has been evaluated in a range of models designed to simulate aspects of depression, motivation, and addiction.

Models of Depression (e.g., Porsolt Forced Swim Test)

The Porsolt Forced Swim Test (FST) is a widely used behavioral assay to screen for potential antidepressant efficacy. The test is based on the observation that animals, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. A reduction in the duration of this immobility is interpreted as an antidepressant-like effect.

Studies investigating this compound in the FST have yielded somewhat mixed, though generally positive, results. In one key study, this compound was shown to significantly decrease the duration of immobility in both normal and adrenocorticotropic hormone (ACTH)-treated rats, a model that simulates stress-induced depressive-like states. nih.gov This effect in normal rats was blocked by the administration of D2 and D3 dopamine (B1211576) receptor antagonists, suggesting that the antidepressant-like activity of this compound in this model is mediated by the dopamine system. nih.gov Furthermore, direct infusions of this compound into the nucleus accumbens, a key brain region in the reward pathway, also reduced immobility, reinforcing the role of this area in its mechanism of action. nih.gov

Conversely, at least one study reported that both acute and chronic oral administration of this compound failed to reduce immobility time in Swiss mice in the FST. cambridge.org This highlights potential species-specific differences in the behavioral response to this compound and underscores the complexity of interpreting results from animal models.

Table 1: Effects of this compound in the Porsolt Forced Swim Test
Animal ModelThis compound Effect on ImmobilityKey FindingsCitation
Normal and ACTH-treated ratsDecreasedEffect blocked by D2/D3 antagonists; effective with direct infusion into nucleus accumbens. nih.gov
Swiss miceNo significant effectOral administration (acute and chronic) did not alter immobility time. cambridge.org

Models of Reward and Motivation (e.g., Effort-Based Choice)

Clinical depression is often characterized by motivational deficits, such as anergia and a reduced willingness to exert effort for rewards. Preclinical models of effort-based decision-making are therefore valuable for assessing a drug's potential to treat these symptoms. One such model is the progressive ratio/chow feeding choice task. In this paradigm, animals can choose between working for a highly preferred food by lever pressing on a progressively more demanding schedule or consuming a less preferred but freely available chow.

Research using this model has shown that this compound can significantly increase the motivation to work for a preferred reward. Administration of this compound to rats resulted in a significant increase in all measures of progressive ratio lever pressing, including the total number of presses and the highest ratio achieved. nih.govpsu.edunih.gov Concurrently, this compound administration led to a decrease in the consumption of the freely available chow. nih.govpsu.edunih.gov

Notably, these effects were most pronounced in animals that had low baseline levels of work output on the progressive ratio schedule. nih.govnih.gov This suggests that this compound may be particularly effective in reversing pre-existing motivational deficits. The pro-motivational effects of this compound in this model are consistent with its known neurochemical action of increasing dopamine levels in the nucleus accumbens. nih.gov

Table 2: Effects of this compound in an Effort-Based Choice Task (Progressive Ratio/Chow Feeding) in Rats
Behavioral MeasureEffect of this compound (10.0-40.0 mg/kg)NoteCitation
Progressive Ratio Lever PressingSignificantly IncreasedEffects were greatest in animals with low baseline work output. nih.govpsu.edunih.gov
Highest Ratio AchievedSignificantly Increased
Freely Available Chow IntakeDecreasedIndicates a shift in choice towards the higher-effort, higher-reward option. nih.govpsu.edunih.gov

Models of Addiction and Reinforcement

This compound's efficacy as a smoking cessation aid has prompted significant preclinical research into its effects in animal models of addiction and reinforcement. These studies often utilize drug self-administration paradigms, where animals learn to perform a response (e.g., lever press) to receive an infusion of a drug.

Studies have shown that this compound can attenuate the reinforcing effects of several drugs of abuse. In rats, high doses of this compound were found to attenuate the self-administration of cocaine in extended-access sessions for both males and females. nih.gov Similarly, this compound has been shown to decrease methamphetamine-maintained responding in rats. researchgate.net

This compound's effects are not limited to psychostimulants. In nonhuman primates, chronic treatment with this compound selectively decreased the self-administration of a nicotine (B1678760) and cocaine mixture. nih.gov The mechanism for these effects is thought to be multifaceted, involving both the attenuation of withdrawal symptoms and a reduction in the reinforcing properties of the abused substance, partly through its actions as a dopamine and norepinephrine (B1679862) reuptake inhibitor and a nicotinic acetylcholine (B1216132) receptor antagonist. researchgate.netnih.gov

Table 3: Effects of this compound in Animal Models of Drug Reinforcement
Drug of AbuseAnimal ModelEffect of this compoundCitation
CocaineRat Self-AdministrationAttenuated cocaine self-administration at high doses. nih.gov
MethamphetamineRat Self-AdministrationDecreased methamphetamine-maintained responding. researchgate.net
Nicotine + Cocaine MixtureNonhuman Primate Self-AdministrationSelectively decreased self-administration of the mixture. nih.gov

Neurochemical Studies in Animal Brain

To understand the behavioral effects of this compound, it is essential to examine its direct actions on neurotransmitter systems in the brain. Techniques such as microdialysis and synaptosomal uptake assays have been pivotal in this regard.

Microdialysis Studies of Neurotransmitter Release

In vivo microdialysis is a technique that allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals. Studies using this method have consistently demonstrated that this compound administration increases the synaptic availability of dopamine and norepinephrine.

Acute administration of this compound has been shown to significantly increase extracellular concentrations of both dopamine and norepinephrine in key brain regions of the mesocorticolimbic system in rats, including the hypothalamus, nucleus accumbens, and prefrontal cortex. researchgate.net For example, one study reported that a 10 mg/kg dose of this compound alone increased dopamine levels to 260% of baseline in the prefrontal cortex and 224% in the nucleus accumbens. researchgate.net These findings provide direct evidence for this compound's role as a dual reuptake inhibitor in a living brain and link its behavioral effects to the enhancement of catecholamine neurotransmission in circuits critical for mood, motivation, and reward. nih.gov

Table 4: Effect of this compound on Extracellular Neurotransmitter Levels in Rat Brain (as % of Baseline)
Brain RegionNeurotransmitter% Increase from Baseline (this compound 10 mg/kg)Citation
Hypothalamus (Ht)Dopamine (DA)>350% researchgate.net
Norepinephrine (NE)>350%
Prefrontal Cortex (Pfc)Dopamine (DA)~260%
Nucleus Accumbens (Acb)Dopamine (DA)~224% researchgate.net
*Data for hypothalamus represents potentiation by fluoxetine (B1211875) pre-treatment.

Synaptosomal Uptake Assays

Synaptosomes are isolated nerve terminals that provide an in vitro preparation for studying the process of neurotransmitter reuptake. Assays using synaptosomes allow for a direct measurement of a compound's potency in inhibiting the transporter proteins responsible for clearing neurotransmitters from the synapse.

These assays have confirmed that this compound is an inhibitor of both dopamine and norepinephrine transporters. Studies using rat brain synaptosomes have determined the half-maximal inhibitory concentration (IC50) for this compound's blockade of dopamine uptake to be approximately 2 µM, and for norepinephrine uptake to be approximately 5 µM. researchgate.net Further research on human transporters expressed in cell lines has yielded similar findings, with IC50 values for this compound at the human dopamine transporter reported in the range of 1200-1567 nM and at the human norepinephrine transporter around 1850 nM. guidetopharmacology.org These studies demonstrate this compound's direct interaction with these transporters, providing a clear neurochemical mechanism for its ability to increase synaptic concentrations of dopamine and norepinephrine. nih.gov

Table 5: Inhibitory Potency (IC50) of this compound at Dopamine and Norepinephrine Transporters
PreparationTransporterIC50 ValueCitation
Rat Brain SynaptosomesDopamine (DA) Uptake~2 µM researchgate.net
Norepinephrine (NE) Uptake~5 µM
Human Transporters (in cell lines)Dopamine Transporter (DAT)1200 - 1567 nM guidetopharmacology.org
Norepinephrine Transporter (NET)~1850 nM

Molecular and Cellular Research

Investigations into the molecular effects of this compound have identified its capacity to modulate the expression of various genes, both within and outside the central nervous system. In vitro experiments demonstrated that this compound can activate the transcription factors SREBF1 and SREBF2 (Sterol Regulatory Element-Binding Transcription Factor 1 and 2), which are integral to the regulation of lipid biosynthesis. clinpgx.org Furthermore, this compound has been shown to increase the expression of the immediate early gene c-Fos (FOS) in both cell culture and in the rat brain, indicating an impact on neuronal activation and signal transduction pathways. clinpgx.org

In a preclinical model of chronic renal injury in rats, long-term administration of this compound led to the upregulation of several genes, including Ddah1 (dimethylarginine dimethylaminohydrolase 1), Oatp4c1 (organic anion transporting polypeptide 4c1), Oct2 (organic cation transporter 2), and Mate1 (multidrug and toxin extrusion protein 1). researchgate.net

Studies using human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS) found that this compound treatment resulted in increased mRNA expression for Toll-like receptors TLR2 and TLR4, as well as for components of the Janus kinase/signal transducer and activator of transcription pathway, specifically JAK2 and STAT3. semanticscholar.org The same study also noted increased gene expression for several cytokines. semanticscholar.org

The therapeutic effects of many antidepressant agents are increasingly linked to their ability to promote structural and functional neuronal plasticity. academicjournals.org Preclinical research supports the hypothesis that antidepressants may exert their effects by enhancing neuroplasticity, thereby allowing for the remodeling of neural circuits that may be impaired in depressive states. academicjournals.org This process is thought to involve the up-regulation of critical signaling pathways, such as the cyclic adenosine (B11128) monophosphate (cAMP) pathway, and an increase in the expression of neurotrophic factors. academicjournals.org

Key mediators in this process are the transcription factor cAMP response element-binding protein (CREB) and Brain-Derived Neurotrophic Factor (BDNF), both of which are central to neuronal survival, growth, and plasticity. academicjournals.org Animal studies have provided evidence that hippocampal neurogenesis, the generation of new neurons in the hippocampus, may be a necessary component for the behavioral effects of some antidepressants. nih.gov While direct studies extensively detailing this compound's specific impact on neurogenesis markers are part of a broader field of antidepressant research, its classification and mechanisms of action align with the general findings that antidepressants can play a neuroprotective role by fostering neuroplasticity. nih.govacademicjournals.org

This compound has demonstrated significant anti-inflammatory properties across various preclinical animal models. In a mouse model of lipopolysaccharide (LPS)-induced systemic inflammation, this compound administration profoundly lowered the in vivo levels of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α), interferon-gamma (IFN-γ), and interleukin-1 beta (IL-1β). mssm.edu Concurrently, this compound treatment increased the levels of the anti-inflammatory cytokine interleukin-10 (IL-10). researchgate.netmssm.edu The mechanism for TNF-α suppression appears to be linked to this compound's neurochemical effects, as the anti-inflammatory action was significantly diminished by the administration of beta-adrenergic or dopamine D1 receptor antagonists. mssm.edu

Similar immunomodulatory effects were observed in a rat model of cerebral ischemia/reperfusion. In these animals, this compound reduced brain levels of IL-1β, TNF-α, and interleukin-6 (IL-6) while upregulating IL-10. researchgate.net In other models, this compound has been shown to inhibit carrageenan-induced paw edema in rats, further supporting its anti-inflammatory potential. nih.govnih.gov

It is noteworthy that some in vitro research using human cells has suggested a more complex, potentially pro-inflammatory role at certain concentrations, highlighting the importance of the specific model system in evaluating immunomodulatory effects. semanticscholar.org

Table 2: Modulation of Inflammatory Markers by this compound in Animal Models

Animal Model Pro-Inflammatory Markers Effect Anti-Inflammatory Markers Effect Reference
LPS-Induced Inflammation (Mouse) TNF-α, IFN-γ, IL-1β ↓ Decreased IL-10 ↑ Increased mssm.edu
Cerebral Ischemia/Reperfusion (Rat) IL-1β, TNF-α, IL-6 ↓ Decreased IL-10 ↑ Increased researchgate.net
LPS-Induced Inflammation (Animal Model) Proinflammatory Cytokines, NO ↓ Decreased IL-10 ↑ Increased researchgate.net

| Carrageenan-Induced Paw Edema (Rat) | Edema (General Inflammation) | ↓ Decreased | Not Assessed | N/A | nih.govnih.gov |

Clinical Research on Bupropion S Efficacy and Mechanisms

Neuroimaging Studies

Neuroimaging technologies have enabled researchers to observe the functional and neurochemical changes induced by bupropion (B1668061) in the human brain, offering a window into its therapeutic effects.

Functional Magnetic Resonance Imaging (fMRI) studies have been pivotal in understanding how this compound modulates brain activity, particularly in regions associated with emotion, reward, and executive function.

In patients with Major Depressive Disorder (MDD), eight weeks of treatment with this compound XL was shown to reduce blood-oxygen-level-dependent (BOLD) activation in several key brain regions during the processing of emotional distractors. These areas included the right orbital frontal cortex, left dorsomedial prefrontal cortex, right ventromedial prefrontal cortex, right anterior cingulate cortex, right inferior frontal cortex, right amygdala/parahippocampal area, right caudate, right fusiform gyrus, and left posterior cingulate. Notably, the reduction in amygdala activation correlated with improvements in scores on the Hamilton Rating Scale for Depression (HAM-D), suggesting a direct link between this compound's therapeutic effects and its ability to modulate limbic circuitry.

Another fMRI study investigated the effects of this compound on brain activation in response to cigarette-related cues in smokers. Compared to a placebo group, participants treated with this compound who were actively resisting cravings showed significantly reduced activation in the left ventral striatum, right medial orbitofrontal cortex, and bilateral anterior cingulate cortex. This suggests that this compound may aid in smoking cessation by attenuating the neural response to smoking cues in brain regions critical for reward and craving.

Furthermore, research on auditory affective processing has revealed that a single dose of this compound, when compared to a placebo, led to greater activation in the left insula and right superior temporal gyrus in response to emotional voices. Specifically, a more pronounced activation of the positive emotional circuit was observed in the superior temporal gyrus and middle frontal gyrus, indicating that this compound may enhance the cerebral processing of positive emotional stimuli.

A deep learning model utilizing pretreatment task-based fMRI data has been developed to predict individual responses to this compound. nih.govaamontillo.net This model identified the medial frontal cortex, amygdala, cingulate cortex, and striatum as key regions for predicting treatment outcomes. nih.govaamontillo.net

Table 1: Summary of fMRI Studies on this compound's Effects on Brain Activation

Study Focus Population Key Findings Brain Regions Implicated
Emotional Processing in MDD Patients with MDD Reduced BOLD activation to emotional distracters; amygdala activation correlated with improved depression scores. Right orbital frontal cortex, left dorsomedial prefrontal cortex, right ventromedial prefrontal cortex, right anterior cingulate cortex, right inferior frontal cortex, right amygdala/parahippocampal area, right caudate, right fusiform gyrus, left posterior cingulate.
Smoking Cue Reactivity Smokers Reduced activation in response to smoking cues when resisting craving. Left ventral striatum, right medial orbitofrontal cortex, bilateral anterior cingulate cortex.
Auditory Affective Processing Healthy Volunteers Increased activation in response to emotional voices, particularly positive ones. Left insula, right superior temporal gyrus, middle frontal gyrus.

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are neuroimaging techniques that allow for the quantification of neurotransmitter transporter occupancy by drugs like this compound. Several studies have utilized these methods to measure the extent to which this compound binds to the dopamine (B1211576) transporter (DAT) in the brain.

A PET study involving depressed patients found that this compound treatment resulted in a striatal DAT occupancy of approximately 14%. Similarly, SPECT studies have reported DAT occupancy rates in the range of 20% to 25%. One SPECT study using [99mTc]Tc-TRODAT-1 in patients with major depression confirmed these findings. Another SPECT study observed an average DAT occupancy of 20.84% after four weeks of this compound treatment.

Interestingly, the relatively low level of DAT occupancy has led some researchers to question whether this is the primary mechanism behind this compound's therapeutic effects. One case study using [123I]FP-CIT SPECT demonstrated that therapeutic doses of this compound could reduce the binding of the radiotracer to the striatal dopamine transporter by approximately 45-50%, an effect that was reversible after discontinuing the medication.

Table 2: Summary of PET and SPECT Studies on this compound's Dopamine Transporter (DAT) Occupancy

Imaging Technique Tracer Population Key Findings
PET [11C]C-RTI32 Depressed Patients Striatal DAT occupancy of approximately 14%.
SPECT [99mTc]Tc-TRODAT-1 Patients with Major Depression Average DAT occupancy of 20.84%.
SPECT Not specified Not specified DAT occupancy in the range of 20% to 25%.

Resting-state functional connectivity (rsFC) analysis is an fMRI technique that examines patterns of spontaneous brain activity to identify interconnected neural networks. Research into this compound's effects on rsFC has provided insights into its unique mechanism of action compared to other antidepressants.

In a study involving healthy volunteers, seven days of this compound administration was found to increase rsFC between the dorso-medial prefrontal cortex (dmPFC) and both the posterior cingulate cortex and the precuneus cortex. These regions are key components of the default mode network (DMN). This finding is in contrast to the effects of selective serotonin (B10506) reuptake inhibitors (SSRIs), which have been shown to reduce rsFC in similar brain regions. This difference in effect on rsFC may help to explain why this compound is not typically associated with the emotional blunting that can be a side effect of SSRIs.

Further research in patients with MDD who received this compound for six weeks identified changes in rsFC between the cerebellar network and the left superior and middle temporal gyrus. Additionally, altered rsFC was observed between the insula and areas within the sensorimotor and occipital cortices, as well as the precuneus.

Identifying reliable neurobiological predictors of treatment response to this compound is a key area of research aimed at personalizing antidepressant therapy.

Pretreatment fMRI data has shown promise in predicting which individuals with MDD will respond favorably to this compound. nih.govaamontillo.net A deep learning model was able to predict changes in HAMD scores based on pretreatment task-based fMRI, with the medial frontal cortex, amygdala, cingulate cortex, and striatum being among the most important predictive regions. nih.govaamontillo.net

Functional brain asymmetry, as measured by dichotic listening tests, has also been explored as a predictor of this compound response. One study found that depressed patients who responded to this compound had a significantly larger left-hemisphere advantage for processing words compared to non-responders.

In the realm of biomarkers, inflammatory markers have emerged as potential predictors of antidepressant response. Specifically, elevated levels of C-reactive protein (CRP), a marker of systemic inflammation, may predict a more favorable response to this compound. gatewaypsychiatric.com Studies have suggested that a baseline CRP level above 1 mg/L is associated with better outcomes with this compound compared to SSRIs. gatewaypsychiatric.com In one trial, higher baseline CRP levels were associated with lower depression severity following treatment with a combination of this compound and an SSRI. nih.gov

Pharmacogenomic and Biomarker Research

Pharmacogenomic research investigates how genetic variations influence an individual's response to medications. For this compound, this field has focused on genes primarily involved in its metabolism and its mechanism of action.

Genetic polymorphisms in several key genes have been associated with variability in this compound's efficacy and metabolism.

CYP2B6: The cytochrome P450 2B6 (CYP2B6) enzyme is primarily responsible for metabolizing this compound to its active metabolite, hydroxythis compound (B195616). gatewaypsychiatric.com Genetic polymorphisms in the CYP2B6 gene can significantly alter this metabolic process. For instance, the CYP2B66* allele is associated with reduced enzyme function, leading to lower exposure to hydroxythis compound. gatewaypsychiatric.com Similarly, individuals classified as poor or intermediate metabolizers based on their CYP2B6 genotype have been found to have decreased exposure to hydroxythis compound. gatewaypsychiatric.com The CYP2B64* allele, on the other hand, has been linked to higher clearance of this compound.

DAT (Dopamine Transporter, encoded by SLC6A3): As the primary target of this compound, variations in the dopamine transporter gene (SLC6A3) have been investigated for their role in treatment response. A significant association has been found between a single nucleotide polymorphism (SNP) in the SLC6A3 gene (rs6347) and response to this compound treatment for depression.

HTR2A (Serotonin Receptor 2A): The serotonin system also appears to play a role in this compound's effects. A SNP within the serotonin receptor 2A gene (HTR2A), rs2770296, has been significantly associated with remission in patients with MDD treated with this compound.

MAOA (Monoamine Oxidase A) and COMT (Catechol-O-Methyltransferase): These enzymes are involved in the degradation of catecholamines like dopamine and norepinephrine (B1679862). While some research has suggested a potential role for MAOA gene variants in placebo response, other studies have focused on COMT. Haplotypes of two SNPs in the COMT gene (rs737865 and rs165599) have been found to predict the efficacy of this compound for smoking cessation. In another study on MDD, high-dose this compound was beneficial for patients with Val/Val or Met/Val COMT gene variants, but not for those with the Met/Met variant.

CHRNA4 (Cholinergic Receptor Nicotinic Alpha 4 Subunit): Given this compound's use in smoking cessation, genes related to nicotinic receptors have been of interest. While some studies have explored the association between polymorphisms in the CHRNA4 gene and smoking cessation outcomes, the results have not consistently demonstrated a significant link specifically for this compound treatment when compared to other therapies. One study found that prescribing smoking cessation drugs based on the CYP2B6 rs2279343 polymorphism for this compound or the CHRNA4 rs1044396 polymorphism for varenicline (B1221332) was not superior to simply prescribing varenicline.

Table 3: Summary of Key Genetic Polymorphisms and Their Association with this compound Response

Gene Polymorphism/Allele Associated Effect Clinical Context
CYP2B6 CYP2B66* Reduced enzyme function, lower hydroxythis compound exposure. gatewaypsychiatric.com Metabolism
CYP2B64* Higher this compound clearance. Metabolism
DAT (SLC6A3) rs6347 Associated with treatment response. Depression
HTR2A rs2770296 Associated with remission. Depression
COMT rs737865 & rs165599 haplotypes Predicts efficacy of this compound. Smoking Cessation
Val/Val or Met/Val variants Beneficial response to high-dose this compound. Depression

Biomarkers for Predicting Efficacy and Adverse Effects

The prediction of patient response to this compound is a significant area of clinical research, aiming to move beyond the traditional trial-and-error approach in treating depression. Key areas of investigation include pharmacogenomics and neuroimaging.

Pharmacogenomic research has focused on genes encoding the cytochrome P450 (CYP450) drug-metabolizing enzymes. mdpi.com Genetic variations in these enzymes can alter how individuals metabolize antidepressants, affecting drug plasma concentrations and, consequently, efficacy and tolerability. mdpi.com Specifically, enzymes like CYP2D6 and CYP2B6 are relevant to this compound's metabolism. mdpi.com Variations in these genes can lead to different metabolic rates, categorizing individuals as poor, intermediate, extensive, or ultrarapid metabolizers, which may influence therapeutic outcomes and the likelihood of adverse effects. mdpi.com

Neuroimaging, particularly functional magnetic resonance imaging (fMRI), has emerged as a promising tool for identifying predictive biomarkers. One study developed a deep learning model using pretreatment task-based fMRI data to predict whether a patient would respond favorably to this compound. nih.gov The model was able to predict the 8-week change in the Hamilton Rating Scale for Depression (HAMD) score with significant accuracy, explaining 26% of the variance in treatment response. nih.gov Another study utilizing fMRI data combined with clinical and demographic measures developed a predictive algorithm that achieved a variance explanation (R²) of 34% for this compound response, highlighting activity in brain regions such as the prefrontal cortex, orbitofrontal cortex, and cingulate gyrus. psychiatrist.com These findings suggest that pretreatment brain function patterns could serve as a valuable biomarker to guide the selection of this compound therapy. nih.govpsychiatrist.com

Biomarker TypeMethod/MarkerKey Findings
Pharmacogenomic Genetic variations in CYP450 enzymes (e.g., CYP2D6, CYP2B6)Can alter drug metabolism, leading to variations in drug efficacy and side effect profiles. mdpi.com
Neuroimaging Pretreatment functional MRI (fMRI)A deep learning model predicted this compound response with an R² of 0.26. nih.gov An algorithm combining fMRI and clinical data achieved an R² of 0.34 for predicting this compound response. psychiatrist.com

Combination Pharmacotherapy Research

This compound Augmentation of Other Antidepressants (e.g., SSRIs, SNRIs)

The strategy of adding this compound to an existing selective serotonin reuptake inhibitor (SSRI) or serotonin-norepinephrine reuptake inhibitor (SNRI) regimen is a common clinical practice for patients with an incomplete response to monotherapy. nih.gov The rationale is based on this compound's unique mechanism of inhibiting norepinephrine and dopamine reuptake, which complements the serotonergic action of SSRIs and SNRIs. nih.gov

However, the evidence for the efficacy of this augmentation strategy in improving depressive symptoms is mixed. Open-label trials have suggested that the combination is effective for patients refractory to monotherapy. nih.govresearchgate.net Conversely, some systematic reviews and meta-analyses have concluded that this compound augmentation is no more effective than placebo in achieving depression response or remission. psychsnaps.com One 2022 meta-analysis found that antidepressant combinations including this compound were not associated with improved efficacy compared to monotherapy. psychsnaps.com

Despite the debate over its efficacy for augmenting antidepressant response, there is stronger evidence that this compound can be effective in mitigating certain side effects of SSRIs and SNRIs, particularly sexual dysfunction. nih.govpsychsnaps.com

Study TypeKey Findings on Efficacy
Open-Label Trials Suggest that combination treatment with this compound and an SSRI or SNRI is effective for treatment-refractory MDD. nih.govresearchgate.net
Systematic Reviews & Meta-Analyses Concluded that this compound was no more likely than placebo to result in depression response or remission. psychsnaps.com A 2022 analysis found this compound combinations were not superior to monotherapy. psychsnaps.com
Side Effect Mitigation Controlled and open-label studies support this compound's effectiveness in reversing antidepressant-associated sexual dysfunction. nih.gov

Combined Therapy with Naltrexone (B1662487) for Specific Indications (e.g., appetite regulation)

The combination of this compound and naltrexone is specifically researched for its effects on appetite regulation and weight management. The mechanistic hypothesis involves two key brain regions: the arcuate nucleus of the hypothalamus and the mesolimbic dopamine reward circuit. mdpi.com

This compound stimulates the pro-opiomelanocortin (POMC) neurons in the hypothalamus, which helps to reduce appetite. nih.gov Naltrexone, an opioid antagonist, is thought to augment this effect by blocking the autoinhibitory feedback loop on these POMC neurons, which is mediated by β-endorphin. nih.gov This dual action is believed to lead to a more sustained reduction in appetite and enhanced control over eating behaviors. mdpi.comnih.gov

Clinical studies have demonstrated that this combination therapy leads to significant and sustained weight loss in overweight and obese individuals when compared to placebo or either drug as a monotherapy. nih.govtandfonline.com A meta-analysis showed that the naltrexone-bupropion combination was associated with a statistically significant reduction in weight and Body Mass Index (BMI). mdpi.com

ComponentMechanism of Action in Appetite Regulation
This compound Stimulates pro-opiomelanocortin (POMC) neurons in the hypothalamus to reduce appetite. nih.gov
Naltrexone As a μ-opioid antagonist, it is hypothesized to block β-endorphin-mediated autoinhibition of POMC neurons, thereby augmenting this compound's effect. nih.gov
Combined Effect Modulates the central nervous system to produce sustained appetite reduction and better control of eating. mdpi.comnih.gov

Co-administration with Dextromethorphan (B48470): Mechanistic Synergy (e.g., CYP2D6 inhibition and NMDA receptor antagonism)

The combination of this compound and dextromethorphan represents a novel approach to antidepressant therapy, leveraging a significant pharmacokinetic interaction to create a synergistic therapeutic effect. The mechanism is not fully understood, but it is centered on this compound's potent inhibition of the CYP2D6 enzyme. auvelityhcp.comnih.gov

Dextromethorphan is rapidly metabolized by CYP2D6, which limits its systemic bioavailability and therapeutic window. nih.gov By competitively inhibiting this enzyme, this compound significantly increases the plasma concentration of dextromethorphan and extends its half-life from approximately 4 hours to 22 hours. nih.govpsychopharmacologyinstitute.com

This increased bioavailability allows dextromethorphan to exert its primary pharmacodynamic effects, which include uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonism and sigma-1 receptor agonism. nih.govresearchgate.net The modulation of the glutamatergic system via NMDA antagonism is a key mechanism thought to produce rapid antidepressant effects. nih.gov Clinical trials have shown that the dextromethorphan-bupropion combination leads to significant and rapid reductions in depressive symptoms compared to placebo or this compound monotherapy, with improvements seen within the first two weeks of treatment. nih.govpsychiatryonline.org

ComponentRole in Mechanistic Synergy
This compound Acts as a potent and competitive inhibitor of the CYP2D6 enzyme. nih.govpsychopharmacologyinstitute.com
Dextromethorphan An NMDA receptor antagonist and sigma-1 receptor agonist whose bioavailability is significantly increased by CYP2D6 inhibition. nih.govresearchgate.net
Synergistic Effect This compound elevates and sustains dextromethorphan levels, enabling its glutamatergic and other multimodal activities to produce a rapid antidepressant effect. nih.govpsychiatryonline.org

Neuropsychological and Cognitive Function Studies

Impact on Executive Function and Attention

Research into this compound's effects on cognition suggests a potential for positive impact, particularly in domains affected by depression such as executive function and attention. The neurocognitive deficits associated with mood disorders often include impairments in effortful attention, executive function, and information processing speed. nih.gov

This compound's mechanism as a norepinephrine and dopamine reuptake inhibitor is hypothesized to contribute to its pro-cognitive effects. researchgate.netnih.gov Several studies have indicated that this compound may not only improve depressive symptoms but also enhance cognitive performance. One naturalistic study found that depressed patients treated with this compound performed as well as healthy controls on a battery of neurocognitive tests, suggesting a normalization of cognitive function. nih.govresearchgate.net This was in contrast to patients treated with SSRIs or venlafaxine (B1195380), who showed improvement but did not reach the performance levels of the control group. researchgate.net

Other research has noted that this compound may improve visual memory and mental processing speed in patients with Major Depressive Disorder. researchgate.net The enhancement of attention and executive function is thought to be linked to its effects on both norepinephrine and dopamine pathways. researchgate.net

Cognitive DomainReported Impact of this compound in Depressed Patients
Executive Function Treatment with this compound was associated with performance levels comparable to healthy controls. nih.govresearchgate.net
Attention This compound's effects on norepinephrine and dopamine may enhance attention. researchgate.net
Processing Speed Patients showed improvement in mental processing speed after treatment. researchgate.net
Memory Improvements in visual memory measures were observed. researchgate.net

Effects on Emotional Processing and Affective Recognition

This compound, a norepinephrine-dopamine reuptake inhibitor (NDRI), demonstrates distinct effects on emotional processing and affective recognition, which are believed to contribute to its therapeutic efficacy. researchgate.net Research indicates that this compound can modulate the neural circuits responsible for processing both positive and negative emotional stimuli.

Studies in healthy volunteers have shown that an acute dose of this compound can increase the recognition of happy facial expressions, particularly at lower intensities, and reduce the misclassification of other facial emotions as sad. fda.govnih.gov This suggests a positive bias in emotional processing. Furthermore, this compound has been found to decrease the response bias towards sad faces and reduce attentional vigilance for fearful faces. fda.gov In tasks involving emotional memory, this compound has been shown to reduce the recall of negative self-referent words. nih.govdroracle.ai These effects on emotional processing are observed early in treatment and are thought to be a key mechanism of its antidepressant action, preceding improvements in mood. nih.govdroracle.ai

Functional magnetic resonance imaging (fMRI) studies have provided further insight into the neural underpinnings of these effects. This compound treatment has been associated with increased neural activity in brain regions critical for reward processing, such as the ventromedial prefrontal cortex (vmPFC), striatum, and amygdala, during the anticipation and consummation of rewards. nih.gov Conversely, some research suggests that eight weeks of treatment with this compound extended-release may attenuate activation in the amygdala and related brain areas in response to emotionally distracting stimuli, with this reduction in amygdala activation correlating with mood improvement. jefferson.edu

Interestingly, the effects of this compound on reward processing appear to have a different timeline compared to its effects on negative emotional bias. While this compound acts early to reduce negative biases, some studies suggest it may initially exacerbate impaired reward processing in depressed individuals. nih.govdroracle.ai However, with continued treatment over several weeks, reward processing appears to normalize. nih.govdroracle.ainih.gov This temporal dissociation suggests that this compound may have distinct mechanisms for addressing the symptoms of negative affect and anhedonia (the inability to feel pleasure). droracle.ainih.gov

Table 1: Effects of this compound on Emotional Processing Tasks

Task Finding Reference
Facial Expression Recognition Increased recognition of happy faces; Decreased misclassification of other emotions as sad. fda.govnih.gov
Attentional Bias Reduced attentional vigilance for fearful faces. fda.gov
Emotional Memory Reduced false recall of negative self-referent words. nih.govdroracle.ai
Reward Processing (Acute) May initially reduce response to high-probability wins. fda.govnih.gov
Reward Processing (Chronic) Normalization of reward processing after several weeks of treatment. nih.govdroracle.ainih.gov

Special Populations Research

Pharmacological Considerations in Hepatic Impairment

The liver is the primary site of this compound metabolism, primarily through the cytochrome P450 2B6 (CYP2B6) enzyme system. fda.gov Consequently, hepatic impairment can significantly alter the pharmacokinetic profile of this compound and its active metabolites.

Severe hepatic cirrhosis has a more pronounced impact on this compound's pharmacokinetics. In this population, the this compound Cmax and AUC are substantially increased, by approximately 70% and 3-fold, respectively, and exhibit greater variability. The mean half-life of this compound is also prolonged by about 40%. A study in patients with alcoholic liver disease found that the half-life of the metabolite hydroxythis compound was significantly longer (32 hours) compared to healthy volunteers (21 hours).

Due to the increased exposure and decreased clearance of this compound in patients with severe hepatic impairment, accumulation is likely. This necessitates careful consideration of the treatment regimen in this population.

Table 2: Pharmacokinetic Changes of this compound in Hepatic Impairment

Population Cmax Change AUC Change Half-life (t½) Change Reference
Mild to Moderate Cirrhosis More variable More variable No significant change
Severe Cirrhosis Increased ~70% Increased ~3-fold Increased ~40%
Alcoholic Liver Disease Tended to be greater (not statistically significant) Tended to be greater (not statistically significant) Hydroxythis compound t½ increased from 21 to 32 hours

Pharmacological Considerations in Renal Impairment

Although this compound is extensively metabolized by the liver, its metabolites are excreted by the kidneys. fda.gov Therefore, renal impairment can affect the elimination of these metabolites, leading to their accumulation.

Studies in patients with renal impairment have shown a significant impact on the pharmacokinetics of the parent drug, this compound. In one study, individuals with renal impairment exhibited a 126% higher AUC, an 86% higher Cmax, and a 140% longer elimination half-life for this compound compared to healthy controls. nih.gov The apparent oral clearance of this compound was found to be 63% lower in this group. nih.gov Another study comparing subjects with moderate-to-severe renal impairment to healthy subjects found that after a single dose, exposure to this compound was approximately two-fold higher in the renally impaired group. fda.gov

In contrast, the impact on the metabolites is more complex. While one study noted only minor changes in the concentrations of the metabolites, nih.gov another trial in subjects with end-stage renal failure found a 2.3-fold and 2.8-fold increase in the AUC for the metabolites hydroxythis compound and threohydrothis compound, respectively. droracle.ai The accumulation of these pharmacologically active metabolites is a key consideration in this patient population. nih.govdroracle.ai Given that the metabolites of this compound have pharmacological activity, their accumulation may lead to an increased risk of adverse effects. nih.gov

Table 3: Pharmacokinetic Changes of this compound and its Metabolites in Renal Impairment

Parameter Change in Renal Impairment Reference
This compound
Area Under the Curve (AUC) Increased by ~100-126% fda.govnih.gov
Maximum Concentration (Cmax) Increased by ~86% nih.gov
Elimination Half-life (t½) Increased by ~140% nih.gov
Apparent Oral Clearance (CL/F) Decreased by ~63% nih.gov
Metabolites (Hydroxythis compound & Threohydrothis compound)
Area Under the Curve (AUC) in End-Stage Renal Failure Increased 2.3 to 2.8-fold droracle.ai

Pharmacokinetics and Pharmacodynamics in Elderly Subjects

The physiological changes associated with aging can influence the pharmacokinetics and pharmacodynamics of medications, and this compound is no exception. Elderly patients may be at an increased risk for the accumulation of this compound and its active metabolites. nih.govjefferson.edu

One pharmacokinetic study in elderly patients with depression found that the mean apparent clearance of this compound was approximately 80% of the value reported in younger patients. nih.gov The mean half-life of this compound was also longer, at 34.2 hours. nih.gov The apparent half-lives of the metabolites hydroxythis compound, erythrohydrothis compound, and threohydrothis compound were also prolonged, at 34.2, 61.4, and 38.8 hours, respectively. nih.gov Following multiple doses, there was evidence of significant accumulation of these metabolites in some elderly individuals. nih.gov

From a pharmacodynamic perspective, some research suggests a relationship between plasma concentrations of this compound and its metabolites and the clinical response in the elderly. One study indicated that this compound plasma concentrations below 30 ng/ml were predictive of a better antidepressant response. wustl.edu Conversely, elevated levels of the metabolites erythrohydrothis compound and threohydrothis compound were associated with a poorer response. wustl.edu The total concentration of all major metabolites also correlated with the severity of adverse effects. wustl.edu Despite these pharmacokinetic changes, clinical studies have shown that this compound can be an effective antidepressant in the geriatric population. nih.gov

Table 4: Mean Pharmacokinetic Parameters of this compound and Metabolites in Elderly vs. Younger Adults

Compound Parameter Elderly Patients Younger Patients (Reported) Reference
This compound Apparent Clearance (CL/app) 1.6 L/hr/kg ~2.0 L/hr/kg nih.gov
Half-life (t½) 34.2 hours Not specified in source nih.gov
Hydroxythis compound Half-life (t½) 34.2 hours 22.2 hours nih.govjefferson.edu
Erythrohydrothis compound Half-life (t½) 61.4 hours 26.8 hours nih.govjefferson.edu
Threohydrothis compound Half-life (t½) 38.8 hours 19.8 hours nih.govjefferson.edu

Drug Drug Interactions Involving Bupropion

CYP2D6 Inhibition by Bupropion (B1668061) and its Metabolites

This compound and its active metabolites, including hydroxythis compound (B195616), threohydrothis compound, and erythrohydrothis compound, are known inhibitors of the CYP2D6 enzyme. wikipedia.orgnih.govnih.gov Hydroxythis compound is considered responsible for most of the observed CYP2D6 inhibition. wikipedia.org

Impact on Substrate Clearance (e.g., desipramine (B1205290), atomoxetine (B1665822), dextromethorphan)

The inhibition of CYP2D6 by this compound and its metabolites can lead to a significant reduction in the clearance of drugs that are substrates of this enzyme. This can result in increased plasma concentrations of the co-administered drug, potentially leading to enhanced pharmacological effects or adverse reactions.

Studies have demonstrated the impact of this compound on the clearance of several CYP2D6 substrates:

Desipramine: this compound has been shown to increase the area-under-the-curve (AUC) of desipramine, a CYP2D6 substrate, by 5-fold. wikipedia.orgnih.gov

Atomoxetine: Co-administration of this compound, a strong CYP2D6 inhibitor, with atomoxetine, a CYP2D6 substrate, in extensive metabolizers of CYP2D6 has been shown to increase atomoxetine steady-state plasma concentrations by approximately 6 to 8-fold. pdr.net This increase is comparable to the exposures observed in poor metabolizers. pdr.net Dosage reduction of atomoxetine is recommended when co-administered with this compound. pdr.net

Dextromethorphan (B48470): Dextromethorphan is primarily metabolized by CYP2D6. wikipedia.org When administered to individuals treated with 300 mg/day this compound, the ratio of dextromethorphan to its major metabolite, dextrorphan (B195859), increased approximately 35-fold. wikipedia.org Concomitant use may increase dextromethorphan exposure and side effects, and monitoring for dextromethorphan-related side effects is advised if co-administration is necessary. pdr.net

Other CYP2D6 substrates whose concentrations may be affected by this compound include metoprolol, imipramine, nortriptyline, and venlafaxine (B1195380). wikipedia.org However, this compound does not appear to affect the concentrations of fluoxetine (B1211875) and paroxetine (B1678475), which are also CYP2D6 substrates. wikipedia.org

Here is a summary of the impact on substrate clearance:

CYP2D6 SubstrateObserved Impact on Exposure (e.g., AUC increase)Source
Desipramine5-fold increase in AUC wikipedia.orgnih.gov
Atomoxetine6- to 8-fold increase in steady-state plasma concentration (in extensive metabolizers) pdr.net
Dextromethorphan~35-fold increase in the ratio of dextromethorphan to dextrorphan wikipedia.org

Mechanisms of Enzyme Inhibition (Competitive vs. Non-competitive)

This compound and its metabolites inhibit CYP2D6 through a mixed mechanism that includes competitive inhibition and down-regulation of CYP2D6 expression. nih.gov In vitro studies have indicated that this compound and hydroxythis compound are weak CYP2D6 inhibitors with IC50 values of 58 and 74 µM, respectively. nih.gov

CYP2B6 Interactions

This compound is primarily metabolized by the CYP2B6 enzyme to its major active metabolite, hydroxythis compound. probes-drugs.orgshanghaiarchivesofpsychiatry.orgwikipedia.org Therefore, drugs that inhibit or induce CYP2B6 can significantly affect this compound plasma concentrations.

Inhibitors of CYP2B6 (e.g., ticlopidine (B1205844), clopidogrel)

Inhibition of CYP2B6 can lead to a significant increase in this compound plasma concentrations and a decrease in the formation of its active metabolite, hydroxythis compound. shanghaiarchivesofpsychiatry.org This can increase the risk of this compound-related adverse effects. shanghaiarchivesofpsychiatry.org

Ticlopidine: A strong CYP2B6 inhibitor, ticlopidine has been shown to nearly double this compound AUC (+147%) and decrease hydroxythis compound formation by approximately 60% in a pharmacokinetic study. shanghaiarchivesofpsychiatry.org Pretreatment with ticlopidine increased the Cmax and AUC of a single 150 mg dose of this compound by 38% and 85%, respectively. drugs.com The AUC of hydroxythis compound decreased by 84%, and the AUC ratio of hydroxythis compound to this compound decreased by 90% with ticlopidine. drugs.com

Clopidogrel (B1663587): Considered a moderate CYP2B6 inhibitor, clopidogrel has also been reported to increase this compound levels and decrease hydroxythis compound levels, although to a lesser extent than ticlopidine. wikipedia.orgshanghaiarchivesofpsychiatry.org Co-administration of a single 150 mg dose of this compound with clopidogrel resulted in a 40% increase in this compound peak plasma concentration (Cmax) and a 60% increase in AUC. drugs.com The AUC of hydroxythis compound decreased by 52%, and the AUC ratio of hydroxythis compound to this compound decreased by 68% with clopidogrel. drugs.com

Other potential CYP2B6 inhibitors include fluvoxamine (B1237835) and ketoconazole. shanghaiarchivesofpsychiatry.org

Here is a summary of the impact of CYP2B6 inhibitors on this compound:

CYP2B6 InhibitorImpact on this compound Exposure (e.g., AUC increase)Impact on Hydroxythis compound Formation/ExposureSource
TiclopidineIncreased AUC (+85% in one study), Increased Cmax (+38%)Decreased formation (~60%), Decreased AUC (84%) shanghaiarchivesofpsychiatry.orgdrugs.com
ClopidogrelIncreased AUC (+60% in one study), Increased Cmax (+40%)Decreased AUC (52%) drugs.com

Inducers of CYP2B6 (e.g., carbamazepine, rifampicin)

Induction of CYP2B6 leads to faster metabolism and clearance of this compound, resulting in lower plasma concentrations. shanghaiarchivesofpsychiatry.org This can potentially reduce the therapeutic efficacy of this compound. shanghaiarchivesofpsychiatry.org

Carbamazepine: Carbamazepine is an inducer of hepatic microsomal isoenzymes, including CYP2B6. pdr.netnih.gov It has been shown to decrease exposure to this compound by 90% and increase exposure to hydroxythis compound by 94%. wikipedia.org

Rifampicin (B610482): A strong inducer of CYP2B6 and other CYPs, rifampicin significantly reduces this compound exposure. shanghaiarchivesofpsychiatry.orgmdpi.com In a crossover trial, rifampicin reduced this compound AUC by 87% and hydroxythis compound levels by 69%, dramatically lowering systemic exposure. shanghaiarchivesofpsychiatry.org

Other key CYP2B6 inducers include phenobarbital (B1680315) and efavirenz (B1671121). shanghaiarchivesofpsychiatry.orgmdpi.com

Here is a summary of the impact of CYP2B6 inducers on this compound:

CYP2B6 InducerImpact on this compound Exposure (e.g., AUC decrease)Impact on Hydroxythis compound ExposureSource
CarbamazepineDecreased exposure (90%)Increased exposure (94%) wikipedia.org
RifampicinDecreased AUC (87%)Decreased levels (69%) shanghaiarchivesofpsychiatry.orgmdpi.com

Other Cytochrome P450 Enzyme Interactions (e.g., CYP2C19, CYP3A4)

While CYP2D6 and CYP2B6 are the primary CYP enzymes involved in this compound interactions, this compound and its metabolites can also interact with other CYP isoforms, although typically to a lesser extent.

CYP2C19: In vitro studies suggest that this compound and its metabolites may have some inhibitory effects on CYP2C19. researchgate.net this compound metabolism via CYP2C19 has been modeled to reflect minor metabolic pathways. mdpi.com

CYP3A4: While this compound is preferentially metabolized by CYP2B6, at certain concentrations, CYP3A4 may play a role in its metabolism. uconn.edu In vitro studies evaluating the potential for CYP3A4 induction by this compound at a concentration of 10 µM showed minimal alteration in CYP3A4 activity, protein, and mRNA levels compared to the significant induction observed with rifampicin. oup.com This suggests that multiple doses of this compound are not likely to induce CYP3A4 in vivo. oup.com this compound is also listed as a substrate for CYP3A4 in some contexts, and co-administration with CYP3A4 inhibitors might warrant monitoring. pdr.net

The interactions with other CYP enzymes are generally considered less clinically significant compared to those involving CYP2D6 and CYP2B6.

Clinical Significance of Drug-Drug Interactions

The clinical significance of drug-drug interactions involving this compound stems primarily from its potent inhibitory effect on the cytochrome P450 2D6 (CYP2D6) enzyme. researchgate.net CYP2D6 is a key enzyme in the metabolism of a wide range of medications, including many antidepressants, antipsychotics, beta-blockers, and opioids. wikipedia.orgmims.commims.commims.com Inhibition of CYP2D6 by this compound can lead to increased plasma concentrations of co-administered drugs that are substrates of this enzyme. wikipedia.org This increase in concentration can elevate the risk of dose-dependent adverse effects or toxicity from the co-administered medication. nih.gov

Research has demonstrated a clear dose-dependent CYP2D6 inhibitory effect by this compound. nih.gov Studies involving patients treated with different doses of this compound have shown that higher doses lead to a greater degree of CYP2D6 inhibition, effectively converting a larger proportion of patients to a poor metabolizer phenotype for CYP2D6 substrates. nih.gov For instance, a study involving patients treated with this compound and venlafaxine (a CYP2D6 substrate) found that 19% of patients on 150 mg/d of this compound were phenoconverted to poor metabolizers, compared to 50% of patients on 300 mg/d or greater. nih.gov This highlights that even at lower doses, clinically relevant inhibition can occur, and the effect is more pronounced at higher doses. researchgate.netnih.gov

The clinical impact of this inhibition is significant for drugs with a narrow therapeutic index or those where elevated concentrations are associated with serious adverse events. For example, co-administration of this compound with tricyclic antidepressants like desipramine or nortriptyline, which are extensively metabolized by CYP2D6, can lead to substantial increases in their plasma levels, potentially causing cardiac conduction abnormalities or other toxic effects. wikipedia.org Similarly, the metabolism of certain antipsychotics (e.g., haloperidol, risperidone), beta-blockers (e.g., metoprolol), and opioids (e.g., codeine, tramadol) can be significantly affected, potentially leading to altered efficacy or increased toxicity. wikipedia.orgwikipedia.orgmims.comuni.luwikidoc.orguni.lu Tamoxifen, a prodrug activated by CYP2D6, may have reduced efficacy when co-administered with this compound due to impaired conversion to its active metabolites. nih.govresearchgate.netnih.govciteab.com

Detailed research findings, such as those from studies evaluating the impact of this compound on the pharmacokinetics of CYP2D6 substrates like atomoxetine or dextromethorphan, illustrate the magnitude of these interactions. wikipedia.org For example, this compound has been shown to increase the area-under-the-curve of desipramine by 5-fold and the ratio of dextromethorphan to its metabolite dextrorphan by approximately 35-fold. wikipedia.org

While this compound itself is metabolized by several CYP enzymes, including CYP2B6, CYP1A2, CYP2A6, CYP2C9, CYP2D6, and CYP2E1, its role as a potent inhibitor of CYP2D6 is the most clinically relevant interaction mechanism. researchgate.net The inhibition is complex and involves this compound and its metabolites, with hydroxythis compound being a major contributor to the observed in vivo CYP2D6 inhibition. wikipedia.orgresearchgate.net

Implications for Polypharmacy

Polypharmacy, the concurrent use of multiple medications, is common, particularly in patients with complex medical or psychiatric conditions. The potent CYP2D6 inhibitory activity of this compound poses significant implications in this context. When this compound is added to a regimen that includes several medications, the likelihood of encountering a CYP2D6 substrate increases substantially. This can lead to a cascade of potential interactions, altering the pharmacokinetics and pharmacodynamics of multiple co-administered drugs.

In a polypharmacy setting, the increased exposure to CYP2D6 substrates due to this compound inhibition can result in amplified pharmacological effects, both therapeutic and adverse. For instance, combining this compound with multiple medications metabolized by CYP2D6 could lead to cumulative increases in their concentrations, potentially exceeding therapeutic thresholds and increasing the risk of toxicity. This is particularly concerning for drugs with narrow therapeutic windows, where small increases in concentration can lead to significant adverse outcomes.

Furthermore, the variability in CYP2D6 inhibition by this compound among individuals, influenced by factors such as this compound dose and potentially genetic polymorphisms in other enzymes involved in this compound metabolism, adds another layer of complexity in polypharmacy. nih.gov Predicting the precise extent of interaction in a patient taking multiple medications can be challenging, necessitating careful monitoring.

Consider a patient receiving treatment for depression with a selective serotonin (B10506) reuptake inhibitor (SSRI) that is also a moderate CYP2D6 inhibitor, along with a beta-blocker for hypertension and an opioid for pain, both of which are CYP2D6 substrates. Introducing this compound, a strong CYP2D6 inhibitor, into this regimen could significantly increase the concentrations of the beta-blocker and the opioid, potentially leading to bradycardia, hypotension, or increased opioid-related side effects. While some SSRIs like fluoxetine and paroxetine are also CYP2D6 inhibitors, research suggests this compound may not significantly affect their concentrations, highlighting the specificity of interactions. wikipedia.org However, the combined inhibitory effects of multiple drugs on CYP2D6 in a polypharmacy setting can still be clinically relevant for other substrates.

The potential for altered drug efficacy is also a concern. For prodrugs that require CYP2D6 for activation, such as codeine or tamoxifen, co-administration with this compound can reduce the formation of the active metabolite, potentially leading to reduced therapeutic effect. wikipedia.orgmims.comnih.govresearchgate.netnih.govciteab.com

Strategies for Interaction Management

Managing drug-drug interactions involving this compound requires a proactive and informed approach. Several strategies can be employed to mitigate the risks associated with this compound's CYP2D6 inhibition in patients receiving concomitant medications.

One primary strategy is careful medication review and selection. Before initiating this compound, a thorough assessment of all existing medications should be conducted to identify potential CYP2D6 substrates. If a co-administered drug is a sensitive CYP2D6 substrate with a narrow therapeutic index, alternative medications that are not metabolized by CYP2D6 or are less susceptible to inhibition should be considered.

If co-administration with a CYP2D6 substrate is deemed necessary, dosage adjustments of the substrate medication are often required. Based on the potency of this compound's inhibition and the sensitivity of the substrate, the dose of the co-administered drug may need to be reduced to prevent excessive exposure and potential toxicity. Therapeutic drug monitoring (TDM) can be a valuable tool in these situations to measure the plasma concentrations of the CYP2D6 substrate and guide dose adjustments to maintain levels within the therapeutic range. nih.gov This is particularly relevant for drugs where a clear relationship between plasma concentration and efficacy or toxicity has been established.

Another strategy involves close clinical monitoring for signs and symptoms of altered drug effects. Patients should be monitored for increased adverse effects of the CYP2D6 substrate or, in the case of prodrugs, for reduced therapeutic efficacy. This requires educating patients about potential signs of interaction and encouraging them to report any unusual symptoms.

In some cases, particularly in complex polypharmacy regimens or with substrates having significant interaction potential, consulting with a clinical pharmacologist or pharmacist specializing in drug interactions can provide valuable guidance on risk assessment and management strategies.

While this compound is a potent inhibitor of CYP2D6, it is also metabolized by other enzymes. However, interactions where other drugs significantly inhibit this compound metabolism are less common but can still occur. For example, potent inhibitors of CYP2B6, such as ticlopidine and clopidogrel, can increase this compound levels. wikipedia.org Similarly, some antiretroviral medications like ritonavir, lopinavir/ritonavir, and efavirenz have been shown to decrease levels of this compound and its metabolites, potentially impacting this compound's efficacy. wikipedia.org Therefore, consideration should also be given to the potential for other drugs to affect this compound metabolism, although the primary clinical concern with this compound interactions lies with its inhibition of CYP2D6.

Advanced Research Methodologies and Future Directions

Computational Neuroscience Approaches

Computational neuroscience provides a powerful lens through which to examine the mechanisms of action of psychotropic drugs. For bupropion (B1668061), these in silico methods are instrumental in understanding its binding affinities, metabolic pathways, and the structural features that underpin its therapeutic effects.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is invaluable for visualizing and quantifying the interactions between this compound and its biological targets.

Simulations have been employed to analyze the specific amino acid interactions between this compound and various cytochrome P450 (CYP) isozymes, which are crucial for its metabolism. uconn.edu A computational analysis involving simulated molecular docking revealed that while this compound is preferentially metabolized by CYP2B6, it can also interact with other isozymes like CYP2E1, CYP2C19, and CYP3A4 at certain concentrations. uconn.edu In silico docking experiments have shown that in some isozymes, such as CYP2C9, this compound does not bind close enough to the heme for metabolism to occur. uconn.edu For other isozymes, like CYP2D6, the site of metabolism is oriented away from the heme iron, or significant steric clashes hinder binding, as seen with CYP2E1. uconn.edu

Beyond metabolism, molecular docking has shed light on this compound's interaction with neuronal receptors. For instance, docking simulations have been used to study the binding of this compound within the ion channel of nicotinic acetylcholine (B1216132) receptors (nAChRs). researchgate.net These studies have shown that this compound can adopt various poses along the receptor channel, interacting with key residues. researchgate.net Similar in silico approaches have been applied to understand this compound's interaction with the Gloeobacter violaceus ligand-gated ion channel (GLIC), a prokaryotic homolog of pentameric ligand-gated ion channels, to further elucidate its inhibitory mechanisms. nih.gov Spectroscopic and molecular docking studies have also been conducted to characterize the binding of this compound to bovine serum albumin (BSA), a major carrier protein in the blood, revealing the formation of a stable complex. researchgate.net

Target ProteinKey Findings from Molecular Docking
Cytochrome P450 (CYP) Isozymes - Preferential binding and metabolism by CYP2B6. uconn.edu - Inefficient binding or unfavorable orientation with other isozymes like CYP2C9 and CYP2D6 explains metabolic selectivity. uconn.edu
Nicotinic Acetylcholine Receptors (nAChRs) - this compound binds within the ion channel of the receptor. researchgate.net - Interacts with specific amino acid residues, leading to negative modulation. researchgate.net
Gloeobacter violaceus Ligand-gated Ion Channel (GLIC) - Used as a model to understand this compound's inhibition of pentameric ligand-gated ion channels. nih.gov
Bovine Serum Albumin (BSA) - Forms a stable complex with this compound, indicating strong binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These models are used to predict the activity of new chemical entities based on their physicochemical properties and molecular descriptors. wikipedia.org While specific, dedicated QSAR studies on this compound are not extensively detailed in the available literature, the principles of QSAR are highly relevant to understanding its unique pharmacological profile.

The chemical structure of this compound, particularly its substructure, is key to its pharmacological distinctiveness from tricyclic antidepressants and psychostimulants. nih.gov A conformational analysis of this compound has shown that its preferred three-dimensional structure is consistent with that of other dopamine (B1211576) reuptake blockers like cocaine and methylphenidate. acs.org QSAR analysis could be systematically applied to a series of this compound analogs to identify the key structural features that determine affinity and selectivity for the dopamine and norepinephrine (B1679862) transporters. Such studies would involve generating a dataset of this compound derivatives with varying substituents on the phenyl ring or modifications to the aminoketone core. acs.org By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for these analogs and correlating them with their measured biological activities, a predictive QSAR model could be developed. This model could then guide the rational design of new compounds with improved efficacy or a more favorable side-effect profile.

Novel Therapeutic Applications and Repurposing Research

The unique neurochemical profile of this compound, primarily its dual inhibition of norepinephrine and dopamine reuptake, has prompted research into its efficacy for conditions beyond major depressive disorder and smoking cessation. nih.gov

The role of dopamine in reward and reinforcement pathways makes this compound a logical candidate for the treatment of behavioral addictions.

Gambling Disorder: Several studies have investigated the efficacy of this compound in treating pathological gambling. nih.govnih.gov While one randomized, double-blind, placebo-controlled trial found no significant differences between this compound and placebo, it was noted that both groups showed improvement. nih.gov This study was complicated by a high noncompletion rate and a significant placebo response. nih.gov Another study found that this compound sustained-release (SR) could be effective for pathological gamblers who did not respond to selective serotonin (B10506) reuptake inhibitors (SSRIs). In a preliminary blind-rater study comparing this compound SR to naltrexone (B1662487), both treatments were found to be effective, with a majority of patients responding well to the drug treatment. nih.gov

Internet Gaming Disorder (IGD): Research suggests that this compound may be effective in treating IGD. nih.govfrontiersin.orgsemanticscholar.org A comparative study found that both this compound and escitalopram (B1671245) were effective in managing IGD symptoms, but this compound showed greater improvement in attention and impulsivity. nih.govresearchgate.net Treatment with this compound SR has been shown to decrease craving for video games and reduce cue-induced brain activity in the dorsolateral prefrontal cortex in patients with internet video game addiction. semanticscholar.org Furthermore, a 12-week this compound treatment improved clinical symptoms in patients with both IGD and internet-based gambling disorder (ibGD), although it had different effects on brain functional connectivity between the two groups. frontiersin.orgresearchgate.net

Behavioral AddictionKey Research Findings
Gambling Disorder - Efficacy compared to placebo is debated, with some studies showing no significant advantage. nih.gov - May be effective in patients who are non-responsive to SSRIs. - Preliminary evidence suggests comparable efficacy to naltrexone. nih.gov
Internet Gaming Disorder (IGD) - Effective in improving overall symptoms, with notable improvements in attention and impulsivity. nih.govresearchgate.net - Reduces craving and cue-induced brain activity. semanticscholar.org - Alters brain functional connectivity in patients with IGD and internet-based gambling disorder. frontiersin.orgresearchgate.net

Emerging research has highlighted the immunomodulatory and neuroprotective effects of this compound, suggesting its potential therapeutic utility in conditions with an inflammatory or neurodegenerative component.

Anti-inflammatory Properties: this compound has demonstrated both pro- and anti-inflammatory effects depending on the experimental context. Some studies have shown that this compound can lower the levels of the pro-inflammatory mediator TNF-alpha. nih.govresearchgate.net In animal models, this compound has shown anti-inflammatory responses in carrageenan-induced paw edema. nih.gov However, another study investigating its effects on lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells found that this compound increased the gene expression of pro-inflammatory cytokines like IL-1β and TNFα, while also increasing the concentration and gene expression of the anti-inflammatory cytokine IL-10. nih.govsemanticscholar.org This suggests a complex immunomodulatory role for this compound. nih.govsemanticscholar.org

Neuroprotective Properties: In animal models of cerebral ischemia/reperfusion (I/R) injury, this compound has demonstrated significant neuroprotective effects. nih.govresearchgate.net Administration of this compound was associated with reduced inflammation and oxidative stress in the brain. nih.govresearchgate.net Specifically, it was shown to decrease levels of pro-inflammatory cytokines (IL-1β, TNF-α, and IL-6) and upregulate the anti-inflammatory cytokine IL-10. nih.govresearchgate.net These effects were accompanied by improved sensorimotor function in the animal models, suggesting that this compound could be a candidate for adjunctive therapy in conditions like stroke. nih.gov

Biomarker Discovery and Validation

The identification of reliable biomarkers is a key goal in psychiatric medicine to predict treatment response and personalize therapy. Research into this compound has explored several potential biomarkers.

Functional magnetic resonance imaging (fMRI) has emerged as a promising tool. Pre-treatment task-based fMRI has been used to develop deep learning models that can predict whether a patient will respond favorably to this compound. researchgate.net One study developed a predictive model that could identify this compound-treated subjects who would experience remission with a high degree of accuracy. researchgate.net Another study found that 8 weeks of this compound therapy may attenuate emotion-induced activation in the amygdala and related brain regions, and that this attenuation may be associated with a positive clinical response. duke.edu this compound has also been shown to increase resting-state functional connectivity between the dorso-medial prefrontal cortex and other key brain regions, a mechanism that may contribute to its antidepressant effects. nih.gov

Beyond neuroimaging, peripheral biomarkers are also being investigated. One study assessed the association between the therapeutic response to this compound and serum levels of brain-derived neurotrophic factor (BDNF) and tumour necrosis factor-alpha (TNF-α) in patients with major depressive disorder. nih.gov The results indicated that a positive therapeutic response was accompanied by a significant increase in serum BDNF levels and a significant decrease in serum TNF-α levels after 12 weeks of treatment. nih.gov Furthermore, neurophysiological biomarkers, such as changes in prefrontal brain activity measured early in treatment, have shown potential in predicting whether a patient who does not respond to an SSRI like escitalopram might respond if switched to this compound. medscape.com

Biomarker TypeMethodologyKey Findings
Neuroimaging (fMRI) Pre-treatment task-based fMRI with deep learning models- Predicts individual patient response and remission to this compound. researchgate.net
Neuroimaging (fMRI) Emotional oddball task before and after treatment- Attenuation of amygdala activation in response to emotional stimuli correlates with clinical improvement. duke.edu
Neuroimaging (fMRI) Resting-state functional connectivity (RSFC) analysis- Increases RSFC in the dorso-medial prefrontal cortex, which may be a mechanism of its antidepressant action. nih.gov
Peripheral (Serum) Measurement of serum BDNF and TNF-α levels- Therapeutic response is associated with increased BDNF and decreased TNF-α levels. nih.gov
Neurophysiological Prefrontal brain activity measurement- Early changes in brain activity can predict response to this compound after switching from an SSRI. medscape.com

Peripheral Inflammatory Markers as Predictors of Response

Recent research has illuminated the connection between the immune system and depression, suggesting that peripheral inflammatory markers could serve as valuable predictors of antidepressant response. Several studies have investigated the role of these markers in relation to this compound treatment.

One area of focus has been on C-reactive protein (CRP), a protein produced by the liver in response to inflammation. gatewaypsychiatric.com Studies have indicated that baseline CRP levels may predict how a patient will respond to different antidepressant treatments. For instance, some research suggests that depressed patients with higher baseline levels of CRP experience a better outcome when treated with a combination of this compound and a Selective Serotonin Reuptake Inhibitor (SSRI) compared to SSRI monotherapy. researchgate.net Specifically, a CRP level above 1 mg/L has been identified in some studies as a potential threshold for predicting a more favorable response to this compound. gatewaypsychiatric.comnih.gov In one trial, the estimated remission rate with a CRP-based treatment assignment (SSRI monotherapy for <1 mg/L and this compound-SSRI for ≥1 mg/L) was 53.1%. nih.govnih.gov

Beyond CRP, other pro-inflammatory cytokines have been implicated in the pathophysiology of depression and may also predict treatment response. Research has shown that this compound can influence the levels of several cytokines. In animal models, this compound administration has been shown to reduce the expression of inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α). nih.govnih.gov Conversely, it has been shown to upregulate the anti-inflammatory cytokine Interleukin-10 (IL-10). nih.gov In humans, some studies have suggested that this compound can lower circulating TNF-α levels. researchgate.net These anti-inflammatory effects may contribute to its therapeutic efficacy, particularly in individuals with depression characterized by heightened inflammation.

Table 1: Peripheral Inflammatory Markers and this compound Response

Marker Finding Implication for this compound Treatment
C-reactive protein (CRP) Higher baseline levels (>1 mg/L) may be associated with a better response to this compound-SSRI combination therapy compared to SSRI monotherapy. gatewaypsychiatric.comresearchgate.netnih.govnih.gov May help identify patients more likely to benefit from treatment regimens that include this compound.
Tumor Necrosis Factor-alpha (TNF-α) This compound has been shown to lower levels of TNF-α in both animal and human studies. nih.govnih.govresearchgate.net Suggests a potential mechanism of action for this compound, particularly in depression with an inflammatory component.
Interleukin-1β (IL-1β) Animal studies indicate that this compound can decrease the expression of this pro-inflammatory cytokine. nih.gov Further supports the anti-inflammatory properties of this compound.
Interleukin-6 (IL-6) This compound has been demonstrated to reduce levels of IL-6 in animal models. nih.gov Contributes to the understanding of this compound's immunomodulatory effects.
Interleukin-10 (IL-10) Research in animal models has shown that this compound can increase the levels of this anti-inflammatory cytokine. nih.gov Highlights a potential pathway through which this compound may exert its therapeutic effects.

Neuroimaging Biomarkers for Precision Psychiatry

Neuroimaging techniques offer a non-invasive window into the brain, allowing researchers to identify structural and functional biomarkers that can predict treatment response and elucidate the mechanisms of antidepressant action. Both functional magnetic resonance imaging (fMRI) and positron emission tomography (PET) have been utilized in this compound research.

Functional Magnetic Resonance Imaging (fMRI): fMRI studies have been instrumental in identifying brain circuits associated with this compound response. By measuring changes in blood flow, fMRI can map brain activity. Research has shown that pretreatment brain activation patterns during reward processing tasks can predict an individual's response to this compound. sciencedaily.comneurosciencenews.com Predictive models using deep learning and pretreatment fMRI data have been developed to estimate the change in depression severity scores following this compound treatment. nih.govaamontillo.netresearchgate.net These models have shown the potential to explain a significant portion of the variance in symptom relief. sciencedaily.comneurosciencenews.com

Specific brain regions where reward processing activity has been found to be predictive of this compound response include the cingulate cortex, caudate, and orbitofrontal cortex. neurosciencenews.com Furthermore, studies have demonstrated that this compound treatment can modulate brain activity in response to emotional stimuli. For example, an 8-week course of this compound XL was found to attenuate abnormally increased emotion-induced activation in the orbitofrontal cortex and amygdala. researchgate.net This reduction in amygdala activation has been correlated with improvements in depression scores. researchgate.netnih.gov

Positron Emission Tomography (PET): PET imaging allows for the in vivo quantification of specific molecular targets, such as neurotransmitter transporters. In the context of this compound, PET has been used to measure the occupancy of the dopamine transporter (DAT), a key target of the drug. nih.govresearchgate.net Studies have consistently shown that therapeutic doses of this compound result in a relatively low occupancy of the striatal DAT. nih.govresearchgate.netresearchgate.net For instance, one study found that after steady-state oral dosing, the average DAT occupancy by this compound and its metabolites was around 26%. nih.govresearchgate.net Another study reported a striatal DAT occupancy of 14% after treatment. researchgate.net While this level of occupancy is lower than that of some other psychostimulants, it is believed to contribute to the therapeutic effects of the drug. nih.gov It is important to note that this compound's effect on DAT binding can be long-lasting, which has implications for patients undergoing DAT imaging for other clinical reasons. nih.govmdsabstracts.org

Table 2: Neuroimaging Findings in this compound Research

Imaging Modality Key Finding Significance
fMRI Pretreatment brain activation patterns during reward tasks can predict response to this compound. sciencedaily.comneurosciencenews.comnih.govaamontillo.net Offers a potential tool for precision medicine, helping to identify individuals who are likely to respond to this compound before initiating treatment.
fMRI This compound treatment can reduce heightened activation in the amygdala and orbitofrontal cortex in response to negative emotional stimuli. researchgate.netnih.gov Provides insight into the neural mechanisms underlying this compound's therapeutic effects on emotional processing.
PET Therapeutic doses of this compound lead to a low to moderate occupancy of the dopamine transporter (DAT) in the striatum (approximately 14-26%). nih.govresearchgate.netresearchgate.net Quantifies a key pharmacodynamic property of this compound, supporting dopamine reuptake inhibition as part of its mechanism of action.

Ethical Considerations in this compound Research

The ethical conduct of research involving this compound is paramount, particularly when considering its potential for misuse and when studying vulnerable populations. A careful assessment of risks and benefits, along with robust ethical oversight, is essential.

Misuse Potential and Risk-Benefit Assessment

While this compound is considered to have a low misuse potential among prescribers, there is a growing body of evidence from case reports and systematic reviews documenting its recreational misuse. nih.govresearchgate.net The primary methods of misuse involve crushing the tablets for nasal insufflation or dissolving them for intravenous injection. nih.govcda-amc.ca Users report experiencing a "cocaine-like high," although of lesser intensity. nih.gov

This misuse is associated with significant health risks, with seizures being a hallmark of toxicity, even at therapeutic doses. nih.gov The risk of seizures increases with higher doses and with methods of administration that lead to rapid absorption. nih.gov Intravenous injection also carries risks of tissue necrosis and cellulitis. researchgate.netresearchgate.net

The potential for misuse necessitates a careful risk-benefit assessment by clinicians when prescribing this compound, especially for individuals with a history of substance use disorder. researchgate.net Researchers conducting clinical trials with this compound must also be vigilant for signs of misuse among participants.

Research Ethics in Vulnerable Populations

Conducting this compound research in vulnerable populations requires heightened ethical scrutiny to ensure their protection and well-being.

Elderly Patients: The elderly represent a vulnerable population due to age-related physiological changes that can affect drug metabolism and increase the risk of adverse effects. jefferson.edu Studies have shown that the half-life of this compound is prolonged in the elderly, leading to the accumulation of the drug and its metabolites. jefferson.edu This can increase the potential for toxic effects, including seizures and psychosis. jefferson.edu Therefore, clinical trials in this population must prioritize safety, often by using lower initial doses and slower titration schedules. jefferson.edunih.gov Preliminary research suggests that this compound can be an effective and well-tolerated antidepressant in the elderly, with a particular advantage in terms of cardiovascular side effects, provided these precautions are taken. nih.govnih.gov

Incarcerated Individuals: The prison population is another vulnerable group where this compound misuse has been reported. nih.govnih.gov The confined environment and the prevalence of substance use disorders can create a setting where prescription medications are diverted and misused. nih.gov Research on this compound in correctional facilities must consider the unique ethical challenges of this environment, including the potential for coercion and the need for robust monitoring to prevent diversion and misuse.

Adolescents: While research in pediatric populations is crucial for establishing safe and effective treatments, adolescents are considered a vulnerable group. There are reports of recreational this compound abuse among teenagers. researchgate.net Ethical considerations in this population include ensuring voluntary and informed consent (and assent), minimizing risks, and carefully monitoring for adverse events, including the potential for misuse.

Integration of Multi-Omics Data in this compound Research

The integration of multi-omics data, including genomics, proteomics, and metabolomics, holds immense promise for advancing our understanding of this compound's pharmacology and for developing personalized treatment approaches.

Genomics, Proteomics, and Metabolomics

Genomics: Pharmacogenomics studies the influence of genetic variations on drug response. For this compound, a significant area of research has been the role of the cytochrome P450 isoenzyme CYP2B6. wirelesslifesciences.orgnih.gov This enzyme is central to the metabolism of this compound into its major active metabolite, hydroxythis compound (B195616). wirelesslifesciences.orgclinpgx.org Genetic polymorphisms in the CYP2B6 gene can lead to wide inter-individual variability in enzyme activity. wirelesslifesciences.org Individuals with certain genetic variants, such as CYP2B6 *6, may have reduced enzyme function, leading to higher levels of the parent drug and lower levels of hydroxythis compound. wirelesslifesciences.org This can impact both the therapeutic effect and the risk of side effects. Pharmacogenomic testing for CYP2B6 variants can help personalize this compound therapy by guiding dose selection. wirelesslifesciences.org Other genes, such as those encoding the dopamine transporter (SLC6A3) and the D2 dopamine receptor (DRD2), have also been investigated for their association with this compound treatment response, particularly in the context of smoking cessation. clinpgx.org

Proteomics: Proteomics involves the large-scale study of proteins. While still an emerging area in this compound research, proteomic approaches can be used to identify protein expression changes in response to this compound treatment. This could help to elucidate the molecular pathways through which this compound exerts its effects and to identify novel biomarkers of treatment response.

Metabolomics: Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. This compound undergoes extensive metabolism, forming three main active metabolites: hydroxythis compound, threohydrothis compound, and erythrohydrothis compound. clinpgx.orgnih.gov Recent research has also identified previously non-reported metabolites in human plasma. nih.gov Metabolomic profiling can provide a comprehensive picture of an individual's metabolic response to this compound, which can be influenced by factors such as genetics, gut microbiota, and co-medications. Understanding these metabolic pathways in greater detail could lead to more precise dosing strategies and a better understanding of the variability in clinical response. nih.gov

Systems Pharmacology Approaches

Systems pharmacology offers a holistic framework for understanding the effects of this compound by integrating its interactions across multiple biological scales, from molecular targets to whole-body physiological responses. This approach moves beyond the traditional "one drug, one target" paradigm to a more comprehensive "one drug, multiple targets, complex network" perspective. By employing computational and mathematical models, systems pharmacology aims to elucidate the multifaceted mechanism of action of this compound, predict its efficacy and potential for drug-drug interactions, and identify novel therapeutic applications.

A key methodology within systems pharmacology is the development of physiologically based pharmacokinetic (PBPK) models. These models simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound and its active metabolites in a virtual patient. A whole-body PBPK model for this compound and its three primary metabolites—hydroxythis compound, erythrohydrothis compound, and threohydrothis compound—has been developed to predict and analyze complex drug-drug and drug-gene interactions. nih.gov This model incorporates the metabolic pathways of this compound, including its hydroxylation by CYP2B6 and metabolism via CYP2C19 and 11β-HSD, as well as its binding to pharmacological targets. nih.gov

The utility of such PBPK models is demonstrated in their ability to simulate various clinical scenarios. For instance, the model has been qualified using clinical data from individuals with different CYP2B6 genetic polymorphisms and in studies involving co-administration with other drugs. nih.gov The performance of the model in predicting drug-gene interaction (DGI) and drug-drug-gene interaction (DDGI) scenarios highlights its potential for personalizing this compound therapy. nih.gov

Another facet of systems pharmacology involves the integration of multi-omics data to uncover the genetic and molecular underpinnings of this compound's therapeutic effects. Genome-wide association studies (GWAS) have been employed to compare this compound responders and non-responders. One such study, analyzing self-reported efficacy data, identified a significant genetic variant (rs1908557) associated with this compound response. researchgate.net Furthermore, this research highlighted the enrichment of specific gene sets in this compound responders, implicating pathways related to long-term depression, circadian rhythm, and the vascular endothelial growth factor (VEGF) pathway in its mechanism of action. researchgate.net

Network pharmacology, a subset of systems pharmacology, seeks to understand drug action by analyzing the complex web of interactions between a drug, its targets, and other cellular components. One study integrated this compound's binding affinities for its various receptors with the expression levels of these targets across different tissues in the nervous system. d-nb.info This "combined target-tissue" profile was then compared with those of other antidepressants like fluoxetine (B1211875) and venlafaxine (B1195380) to pinpoint the unique tissue-specific effects of this compound. d-nb.info The findings suggest that while all three monoamines (serotonin, norepinephrine, and dopamine) contribute to the general antidepressant effects, this compound's distinct action on 5-HT3A receptors in the dorsal root ganglion and nicotinic acetylcholine receptors in the pineal gland may account for its unique therapeutic applications, such as in smoking cessation and potentially pain management. d-nb.info

The table below summarizes the key molecular targets of this compound and its principal active metabolites, which form the basis for systems pharmacology models.

CompoundPrimary Molecular Targets
This compound Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Nicotinic Acetylcholine Receptors (nAChRs), Serotonin Type 3A Receptors (5-HT3ARs) d-nb.infouky.edunih.govttuhsc.edu
Hydroxythis compound Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Type 3A Receptors (5-HT3ARs) nih.govttuhsc.edu
Threohydrothis compound Norepinephrine Transporter (NET) nih.gov
Erythrohydrothis compound Norepinephrine Transporter (NET) nih.gov

Future Directions

The future of this compound research is increasingly pointing towards the integration of systems pharmacology with other advanced methodologies to enable a more personalized approach to treatment. The development of sophisticated computational models, such as the aforementioned PBPK models, will likely continue to play a crucial role in predicting individual responses to this compound and optimizing dosing strategies, especially in patients with genetic variations or those taking multiple medications. nih.gov

Moreover, the application of machine learning and artificial intelligence to multi-omics datasets holds significant promise. By integrating genomic, metabolomic, and neuroimaging data, it may become possible to develop predictive biomarkers for this compound efficacy. nih.govmdpi.com This could lead to the ability to identify which patients are most likely to benefit from this compound treatment before therapy is initiated, thereby reducing the trial-and-error process often associated with antidepressant selection.

Future research is also expected to further explore the complex network effects of this compound. By elucidating how this compound modulates various signaling pathways beyond its primary targets, a more complete understanding of its therapeutic effects and potential for new indications may be achieved. This could involve investigating its reported anti-inflammatory properties, such as the lowering of tumor necrosis factor-alpha, from a systems perspective. researchgate.net The continued application of systems pharmacology will be instrumental in unraveling the full therapeutic potential of this compound and tailoring its use to individual patient needs.

Q & A

Q. What is the established neuropharmacological mechanism of bupropion’s antidepressant action?

this compound acts as a dual norepinephrine (NE) and dopamine (DA) reuptake inhibitor, distinct from serotonergic antidepressants. This mechanism was identified through receptor binding assays, neurotransmitter uptake inhibition studies, and behavioral models (e.g., forced swimming tests in rodents). Unlike selective serotonin reuptake inhibitors (SSRIs), this compound lacks direct serotonergic activity, explaining its lower incidence of sexual dysfunction and weight gain in clinical settings .

Q. How do researchers evaluate this compound’s efficacy in smoking cessation trials?

Trials often employ double-blind, placebo-controlled designs with cognitive performance metrics (e.g., working memory, sustained attention) and abstinence rates as endpoints. For example, this compound’s attenuation of withdrawal-induced cognitive decline is measured using tasks like the Continuous Performance Test. Selection bias is mitigated by including participants who abstain overnight before testing .

Q. What are the key considerations in designing clinical trials to assess this compound’s efficacy in ADHD populations?

Trials prioritize multi-center, randomized designs with standardized rating scales (e.g., Conners Parent/Teacher Questionnaires) and objective neuropsychological tests (e.g., memory retrieval tasks). Effect sizes for this compound are smaller than stimulants, necessitating larger sample sizes. Teacher ratings often show stronger treatment effects than parent ratings, highlighting the importance of multi-informant approaches .

Q. How does this compound’s effect on weight compare to other antidepressants, and what methodologies establish this?

Meta-analyses of clinical trials demonstrate this compound’s association with modest weight loss or neutral effects, unlike SSRIs. Longitudinal studies track body mass index (BMI) changes, while mechanistic research investigates its impact on hypothalamic appetite regulation and NE/DA pathways. Combination therapies with naltrexone further validate its role in weight management .

Advanced Research Questions

Q. What methodological approaches are used to characterize this compound’s active metabolites and their contributions to clinical effects?

Pharmacological profiling involves isolating metabolites (e.g., hydroxythis compound, threohydrothis compound) via high-performance liquid chromatography (HPLC) and testing their activity in animal models (e.g., reserpine-induced hypothermia). Comparative studies with enantiomers (e.g., S-bupropion vs. R-bupropion) clarify stereospecific effects on neurotransmitter reuptake .

Q. How do enantiomeric differences in this compound and hydroxythis compound affect pharmacokinetic studies?

Chiral chromatography reveals that S-bupropion dominates plasma concentrations in glomerular disease patients, conflicting with healthy subject data. Enantiomer instability during sample storage (e.g., rapid racemization) complicates assay reliability. Researchers use stabilized storage conditions and real-time analysis to mitigate artifacts .

Q. What experimental strategies address discrepancies in this compound’s reported effects on hypoactive sexual desire disorder (HSDD)?

Conflicting findings arise from heterogeneous study populations (e.g., comorbid depression vs. HSDD-only cohorts) and subjective outcome measures (e.g., sexual satisfaction scales). Rigorous trials control for baseline depression, use validated instruments (e.g., Female Sexual Function Index), and standardize this compound doses (e.g., 300 mg/day) to isolate HSDD-specific effects .

Q. What in vitro models elucidate this compound’s noncompetitive inhibition of 5-HT3AB heteromeric receptors?

Xenopus oocyte electrophysiology quantifies this compound’s voltage-independent inhibition of 5-HT3AB receptors. Dose-response curves at physiologically relevant concentrations (1–10 μM) confirm non–use dependence, while pre-incubation protocols differentiate metabolite (hydroxythis compound) contributions. These models validate this compound’s broader serotonergic modulation beyond DA/NE reuptake .

Q. How do drug interaction studies inform this compound’s metabolism by CYP2B6 and implications for combination therapies?

Mechanism-based inactivation assays with CYP2B6 probes (e.g., selegiline) reveal this compound’s time-dependent inhibition via covalent enzyme modification. Kinetic analyses (e.g., KIK_I and kinactk_{inact} values) predict drug-drug interaction risks. Clinically, this informs dose adjustments when co-administering this compound with CYP2B6 substrates (e.g., cyclophosphamide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bupropion
Reactant of Route 2
Reactant of Route 2
Bupropion

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.